Linzagolix
Description
Properties
Key on ui mechanism of action |
Linzagolix is a selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It binds competitively to GnRH receptors in the pituitary gland, thereby inhibiting endogenous signaling and, in turn, the hypothalamic-pituitary-gonadal axis. More specifically, this inhibition of GnRH signaling results in the suppression of both luteinizing hormone and follicle-stimulating hormone signaling, the latter of which is responsible for stimulating the production of estrogen in the ovaries. Linzagolix, therefore, indirectly suppresses estrogen production and signaling, making it useful in the management of estrogen-dependent conditions like uterine fibroids. |
|---|---|
CAS No. |
935283-04-8 |
Molecular Formula |
C22H15F3N2O7S |
Molecular Weight |
508.4 g/mol |
IUPAC Name |
3-[5-[(2,3-difluoro-6-methoxyphenyl)methoxy]-2-fluoro-4-methoxyphenyl]-2,4-dioxo-1H-thieno[3,4-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C22H15F3N2O7S/c1-32-14-4-3-10(23)18(25)9(14)7-34-16-6-13(11(24)5-15(16)33-2)27-20(28)17-12(26-22(27)31)8-35-19(17)21(29)30/h3-6,8H,7H2,1-2H3,(H,26,31)(H,29,30) |
InChI Key |
BMAAMIIYNNPHAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)COC2=C(C=C(C(=C2)N3C(=O)C4=C(SC=C4NC3=O)C(=O)O)F)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Slightly soluble |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Linzagolix; |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Siege: A Technical Guide to Linzagolix's Antagonism of the GnRH Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linzagolix, a non-peptide, orally active small molecule, represents a significant advancement in the therapeutic landscape of sex-hormone-dependent diseases. Its clinical efficacy is rooted in its potent and selective antagonism of the gonadotropin-releasing hormone (GnRH) receptor. This technical guide provides an in-depth exploration of the mechanism of action of this compound at the GnRH receptor, detailing its interaction from receptor binding to the downstream blockade of intracellular signaling pathways. This document synthesizes available quantitative data, outlines detailed experimental methodologies for key assays, and presents visual representations of the molecular interactions and experimental workflows to facilitate a comprehensive understanding for research and development professionals.
Introduction to this compound and the GnRH Receptor
Gonadotropin-releasing hormone (GnRH) is a decapeptide hormone that plays a pivotal role in the reproductive endocrine system. Secreted from the hypothalamus, GnRH stimulates its cognate receptor on the anterior pituitary gonadotropes, initiating a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate gonadal steroidogenesis, including the production of estrogen.
This compound (also known as KLH-2109) is a competitive antagonist of the GnRH receptor.[1][2][3] By binding to the GnRH receptor, this compound prevents the endogenous GnRH from initiating its signaling cascade, leading to a rapid, dose-dependent suppression of LH and FSH secretion and a subsequent reduction in circulating estrogen levels.[4][5] This mechanism of action makes this compound an effective therapeutic agent for the management of estrogen-dependent conditions such as uterine fibroids and endometriosis.
Quantitative Analysis of this compound-GnRH Receptor Interaction
The interaction of this compound with the human GnRH receptor has been characterized through various in vitro assays to determine its binding affinity and functional potency. The following table summarizes the key quantitative data.
| Parameter | Value | Assay Type | Cell Line | Species | Reference |
| IC50 | 36.7 nM | Calcium (Ca2+) Flux Assay | Not Specified | Human |
IC50 (Half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of the GnRH-stimulated response.
Signaling Pathways of the GnRH Receptor and this compound's Mechanism of Action
The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily, primarily coupling to the Gαq/11 subunit. The binding of GnRH to its receptor triggers a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG collectively activate protein kinase C (PKC), which in turn phosphorylates downstream targets, ultimately leading to the synthesis and secretion of LH and FSH.
This compound, as a competitive antagonist, binds to the GnRH receptor but does not elicit a signaling response. Instead, it occupies the binding site, sterically hindering the binding of endogenous GnRH and thereby blocking the initiation of this signaling cascade.
Experimental Protocols
The characterization of this compound's mechanism of action involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GnRH receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radiolabeled GnRH antagonist (e.g., 125I-labeled cetrorelix), and varying concentrations of unlabeled this compound.
-
For determination of non-specific binding, a high concentration of an unlabeled GnRH agonist or antagonist is added to a set of wells.
-
Total binding is determined in the absence of any competing ligand.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of this compound to inhibit GnRH-stimulated production of inositol phosphates, a key second messenger in the GnRH receptor signaling pathway. The IP-One HTRF assay is a common method for this purpose.
Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the human GnRH receptor (e.g., CHO or HEK293 cells) in a suitable medium.
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a specified period.
-
Stimulate the cells with a fixed concentration of GnRH (typically the EC80) in the presence of LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IP1.
-
Incubate for a defined time (e.g., 30-60 minutes) at 37°C.
-
-
Detection (IP-One HTRF):
-
Lyse the cells and add the HTRF detection reagents: an anti-IP1 antibody labeled with a donor fluorophore (e.g., Europium cryptate) and IP1 conjugated to an acceptor fluorophore (e.g., d2).
-
Incubate at room temperature to allow for the competitive binding reaction to occur.
-
Measure the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
The amount of IP1 produced is inversely proportional to the HTRF signal.
-
Plot the percentage of inhibition of the GnRH-stimulated IP1 accumulation against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Calcium (Ca2+) Mobilization Assay
This assay measures the ability of this compound to inhibit the GnRH-induced increase in intracellular calcium concentration, a downstream event in the GnRH receptor signaling pathway.
Methodology:
-
Cell Culture and Plating:
-
Plate cells expressing the human GnRH receptor in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubate the cells for a specified time (e.g., 30-60 minutes) at 37°C to allow for de-esterification of the dye within the cells.
-
-
Assay on a FLIPR (Fluorometric Imaging Plate Reader) or similar instrument:
-
Place the cell plate in the instrument.
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Initiate the fluorescence reading and inject a fixed concentration of GnRH (e.g., EC80) into the wells.
-
Continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition of the GnRH-stimulated calcium response for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
This compound is a potent and selective competitive antagonist of the GnRH receptor. Its mechanism of action involves the direct blockade of the GnRH receptor in the anterior pituitary, leading to the inhibition of the downstream signaling cascade that is responsible for gonadotropin release. This results in a dose-dependent suppression of estrogen production, which forms the basis of its therapeutic utility in estrogen-dependent gynecological disorders. The quantitative data from in vitro functional assays confirm its high potency. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel GnRH receptor antagonists.
References
Pharmacological Profile of Linzagolix: A Non-Peptide GnRH Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Linzagolix is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] Developed by Kissei Pharmaceutical and ObsEva, this compound represents a significant advancement in the management of sex hormone-dependent diseases, such as uterine fibroids and endometriosis.[4][5] Unlike GnRH agonists that cause an initial surge in gonadotropin and sex hormone levels, this compound competitively binds to and blocks the GnRH receptor in the pituitary gland, leading to a rapid, dose-dependent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, suppresses the production of ovarian estradiol, offering a therapeutic effect on estrogen-dependent conditions. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound exerts its pharmacological effect through competitive antagonism of the GnRH receptor in the anterior pituitary gland. The binding of endogenous GnRH to its receptor is a critical step in the hypothalamic-pituitary-gonadal (HPG) axis, triggering the synthesis and release of LH and FSH. These gonadotropins, in turn, stimulate the ovaries to produce estrogen.
By competitively inhibiting the GnRH receptor, this compound effectively blocks this signaling cascade at its origin. This leads to a dose-dependent decrease in circulating levels of LH and FSH, and consequently, a controlled suppression of estradiol production. This targeted mechanism of action allows for a titratable reduction in estrogen levels, providing the potential to alleviate symptoms of estrogen-dependent disorders while mitigating the side effects associated with profound estrogen suppression.
dot
Figure 1: Mechanism of action of this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 36.7 nmol/L | Human | GnRH-stimulated Calcium Flux | --INVALID-LINK-- |
Table 1: In Vitro Functional Potency of this compound
| Study | Animal Model | Dosing | Key Findings | Reference |
| Preclinical Efficacy | Ovariectomized Cynomolgus Monkeys | Oral, 1-25 mg/kg | Dose-dependent suppression of serum LH | --INVALID-LINK-- |
| Phase 3 (PRIMROSE 1 & 2) | Women with Uterine Fibroids | 100 mg daily | 56.4% responder rate (reduction in menstrual blood loss) | --INVALID-LINK-- |
| Phase 3 (PRIMROSE 1 & 2) | Women with Uterine Fibroids | 200 mg daily with Add-Back Therapy | 89.3% responder rate (reduction in menstrual blood loss) | --INVALID-LINK-- |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Radioligand Competition Binding Assay for GnRH Receptor
dot
References
- 1. Profile of this compound in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Efficacy and Safety Results of the Overseas Phase-III Long-Term Study of Uterine Fibroids for GnRH Antagonist, this compound, conducted by ObsEva | News Release(2020) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 3. Pharmacological characterization of this compound, a novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. This compound | GNRH Receptor | TargetMol [targetmol.com]
Linzagolix: A Deep Dive into its Binding Affinity and Selectivity for the Gonadotropin-Releasing Hormone (GnRH) Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linzagolix is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] It represents a significant therapeutic advancement in the management of sex hormone-dependent diseases, such as uterine fibroids and endometriosis.[1][4] By competitively blocking the GnRH receptor in the pituitary gland, this compound inhibits GnRH-stimulated signaling, leading to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This, in turn, reduces the production of ovarian estrogen and progesterone, key drivers in the pathophysiology of these conditions. This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound for the GnRH receptor, supported by detailed experimental protocols and visualizations of the associated signaling pathways.
Binding Affinity and Potency of this compound
The interaction of this compound with the human GnRH receptor has been characterized through functional assays that measure its ability to inhibit the downstream signaling cascade initiated by GnRH.
Functional Inhibition of GnRH-Stimulated Calcium Flux
In vitro studies have demonstrated that this compound potently inhibits the GnRH-stimulated increase in intracellular calcium concentration. This functional antagonism is a key measure of the drug's potency at the receptor level. The half-maximal inhibitory concentration (IC50) for this compound against the human GnRH receptor has been determined in a calcium mobilization assay.
| Compound | Assay Type | Receptor | IC50 (nmol/L) | Reference |
| This compound | Ca2+ Flux | Human GnRH Receptor | 36.7 | |
| Cetrorelix (peptide antagonist) | Ca2+ Flux | Human GnRH Receptor | 19.9 |
Selectivity Profile
Preclinical studies have indicated that this compound is a highly potent and selective antagonist of the GnRH receptor. However, detailed quantitative data on its binding affinity for different GnRH receptor subtypes (e.g., GnRHR-I vs. the non-functional human GnRHR-II) and its selectivity profile against a broad panel of other receptors, ion channels, and transporters are not extensively available in the public domain. The available literature emphasizes its selective action on the GnRH receptor, which is consistent with its targeted mechanism of action.
Experimental Protocols
A thorough understanding of the methodologies used to characterize this compound is essential for researchers in the field. Below are detailed protocols for key in vitro assays.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the GnRH receptor.
Materials:
-
Human GnRH receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [125I]-triptorelin or other suitable labeled GnRH agonist/antagonist)
-
Unlabeled this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and BSA)
-
Non-specific binding determinator (e.g., a high concentration of an unlabeled GnRH analog)
-
Glass fiber filters
-
Scintillation counter
Workflow:
Radioligand Competition Binding Assay Workflow
Procedure:
-
Reaction Setup: In a 96-well plate, combine the GnRH receptor membranes, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of unlabeled this compound. For total binding, no competitor is added. For non-specific binding, a saturating concentration of an unlabeled GnRH analog is used.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the GnRH-induced increase in intracellular calcium, a key signaling event downstream of GnRH receptor activation.
Objective: To determine the functional potency (IC50) of this compound in inhibiting GnRH-stimulated calcium release.
Materials:
-
Cells stably expressing the human GnRH receptor (e.g., CHO-K1 or HEK-293)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
GnRH agonist (e.g., buserelin)
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities
Workflow:
Calcium Mobilization Assay Workflow
Procedure:
-
Cell Plating: Seed cells expressing the human GnRH receptor into a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 60 minutes at 37°C).
-
Compound Addition: Wash the cells and add varying concentrations of this compound. Incubate for a short period.
-
Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading, then inject a fixed concentration of a GnRH agonist (typically the EC80 concentration) into each well and immediately begin kinetic fluorescence measurements.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage inhibition of the agonist response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
GnRH Receptor Signaling Pathway
Upon binding of GnRH, the GnRH receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gq/11 family. This initiates a downstream signaling cascade that is competitively inhibited by this compound.
References
- 1. Pharmacological characterization of this compound, a novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | C22H15F3N2O7S | CID 16656889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Profile of this compound in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Oral Linzagolix: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linzagolix is an orally administered, non-peptide, small molecule gonadotropin-releasing hormone (GnRH) receptor antagonist. By competitively blocking GnRH receptors in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This mechanism of action leads to a dose-dependent reduction in the production of ovarian hormones, primarily estrogen, making it an effective therapeutic agent for estrogen-dependent conditions such as uterine fibroids and endometriosis. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of various oral formulations of this compound, based on data from key clinical trials.
Pharmacokinetic Profile of this compound
This compound exhibits a predictable pharmacokinetic (PK) profile characterized by rapid absorption, low volume of distribution, and a half-life that supports once-daily dosing. Its pharmacokinetics have been evaluated in healthy volunteers and in patients with endometriosis and uterine fibroids in several clinical studies, including the Phase 3 PRIMROSE and EDELWEISS trials.
Data Presentation: Pharmacokinetic Parameters of Oral this compound
The following tables summarize the key pharmacokinetic parameters of this compound observed in clinical studies.
| Parameter | Value | Reference |
| Absorption | ||
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [1] |
| Bioavailability (oral) | High (~80%) | [1] |
| Effect of Food | Not clinically significant | [1][2] |
| Distribution | ||
| Volume of Distribution (Vd) | Low (~11 L) | |
| Plasma Protein Binding | >99% (primarily to albumin) | |
| Metabolism | ||
| Primary Metabolic Pathway | Hepatic, via Cytochrome P450 enzymes | |
| Key Metabolizing Enzymes | CYP2C8 and CYP2C9 | [3] |
| Metabolites | Up to seven identified, with plasma metabolites representing <10% of total exposure. The two primary demethylated metabolites are KP017 (formed by CYP2C9) and KP046 (formed by CYP2C8, CYP2C9, and CYP3A4). | |
| Excretion | ||
| Primary Route of Elimination | Urine | |
| Secondary Route of Elimination | Feces (approximately one-third) | |
| Elimination | ||
| Half-life (t1/2) | ~15 hours | |
| Apparent Clearance (CL/F) | 0.422 L/h | |
| Accumulation | No relevant accumulation at steady state |
| Dose | Population | Cmax (ng/mL) | AUC (ng·h/mL) | Trough Levels (ng/mL) | Reference |
| 100 mg/day | Healthy Premenopausal Women | Not Reported | Not Reported | 3250–4750 | |
| 200 mg/day | Healthy Premenopausal Women | Not Reported | Not Reported | 6700–11,700 | |
| 25-200 mg daily | Patients with Endometriosis | Not Reported | AUC50: 1.68 × 10^5 | Not Reported |
Experimental Protocols
The pharmacokinetic data for this compound have been primarily derived from a series of Phase 1, 2, and 3 clinical trials. Below are generalized methodologies representative of these studies.
Phase 3 Clinical Trial Program (PRIMROSE and EDELWEISS)
The PRIMROSE 1 and 2 trials investigated the efficacy and safety of this compound for the treatment of heavy menstrual bleeding associated with uterine fibroids. The EDELWEISS 3 trial evaluated this compound for the management of moderate-to-severe endometriosis-associated pain.
-
Study Design: The PRIMROSE and EDELWEISS 3 trials were randomized, double-blind, placebo-controlled, multicenter studies. Participants in the PRIMROSE trials were randomized to receive this compound 100 mg or 200 mg, with or without add-back therapy (ABT; 1 mg estradiol and 0.5 mg norethisterone acetate), or placebo, for 52 weeks. In the EDELWEISS 3 trial, patients were randomized to receive this compound 75 mg, this compound 200 mg with ABT, or placebo for up to 6 months.
-
Subject Population: The PRIMROSE trials enrolled premenopausal women with uterine fibroids and heavy menstrual bleeding. The EDELWEISS 3 trial enrolled women with moderate-to-severe pain associated with endometriosis.
-
Pharmacokinetic Sampling: Sparse pharmacokinetic blood samples were collected at various time points during the studies to characterize the drug's concentration-time profile.
-
Analytical Method: While specific details for this compound are not publicly disclosed, the quantification of this compound and its metabolites in plasma was likely performed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This is the standard for bioanalytical quantification of small molecule drugs in complex biological matrices. A typical method would involve protein precipitation from the plasma sample, followed by chromatographic separation on a C18 column and detection by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on the HPA axis.
Experimental Workflow for a this compound Clinical Trial
Caption: Generalized workflow of a this compound clinical trial.
ADME Profile of this compound
Caption: ADME (Absorption, Distribution, Metabolism, and Excretion) of this compound.
References
Dose-Dependent Estradiol Suppression by Linzagolix: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linzagolix, an oral, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist, has emerged as a significant therapeutic agent for estrogen-dependent conditions such as uterine fibroids and endometriosis.[1][2][3] Its mechanism of action involves a dose-dependent suppression of the hypothalamic-pituitary-gonadal axis, leading to a controlled reduction in circulating estradiol levels.[1][4] This technical guide synthesizes the current understanding of this compound's pharmacodynamics, focusing on its dose-responsive effects on estradiol suppression. It provides a detailed summary of quantitative data from key clinical trials, outlines the experimental methodologies employed, and presents visual representations of its signaling pathway and clinical trial workflows.
Core Mechanism of Action
This compound competitively binds to and blocks GnRH receptors in the pituitary gland. This antagonism inhibits GnRH signaling, which in turn downregulates the production and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in gonadotropins leads to a subsequent dose-dependent decrease in ovarian estrogen production. This targeted modulation allows for a predictable and reversible suppression of estradiol.
Caption: Signaling pathway of this compound's mechanism of action.
Quantitative Data on Estradiol Suppression
Clinical trials have demonstrated a clear dose-dependent relationship between this compound administration and the degree of estradiol suppression. The following tables summarize key findings from the EDELWEISS and PRIMROSE studies.
Table 1: Estradiol Suppression in Endometriosis Studies (EDELWEISS Trials)
| This compound Dose | Median Serum Estradiol Level | Therapeutic Goal | Add-Back Therapy (ABT) | Reference |
| 75 mg once daily | 20-60 pg/mL | Partial Suppression | Not typically required | |
| 100 mg once daily | 20-60 pg/mL | Partial Suppression | May be considered | |
| 200 mg once daily | < 20 pg/mL | Full Suppression | Required for long-term use |
Table 2: Estradiol Suppression in Uterine Fibroid Studies (PRIMROSE Trials)
| This compound Dose | Median Serum Estradiol Level | Therapeutic Goal | Add-Back Therapy (ABT) | Reference |
| 100 mg once daily | Maintained ≤3.1 ng/mL (progesterone) | Partial Suppression | Optional | |
| 200 mg once daily | Maintained ≤3.1 ng/mL (progesterone) | Full Suppression | Optional/Recommended |
Note: Progesterone levels are also suppressed in a dose-dependent manner.
Experimental Protocols
The efficacy and safety of this compound have been evaluated in multinational, randomized, double-blind, placebo-controlled, parallel-group clinical trials.
Study Design: EDELWEISS 3 (Endometriosis)
The EDELWEISS 3 study was a Phase 3 trial designed to assess the efficacy and safety of this compound for treating moderate to severe endometriosis-associated pain.
-
Participants: Women aged 18-45 with a surgical diagnosis of endometriosis and moderate to severe pain.
-
Interventions: Patients were randomized to receive one of the following once daily for up to 6 months:
-
This compound 75 mg
-
This compound 200 mg with hormonal add-back therapy (1.0 mg estradiol / 0.5 mg norethindrone acetate)
-
Placebo
-
-
Primary Endpoints: The co-primary endpoints were the proportion of responders for dysmenorrhea and non-menstrual pelvic pain at 3 months, with pain assessed daily via a verbal rating scale recorded in an electronic diary.
-
Hormone Assessment: Serum estradiol levels were monitored throughout the study to evaluate the pharmacodynamic effect of this compound. Specific assay methods and detailed schedules are typically proprietary to the sponsoring pharmaceutical company.
Study Design: PRIMROSE 1 & 2 (Uterine Fibroids)
The PRIMROSE 1 and 2 trials were identically designed 52-week, randomized, double-blind, placebo-controlled Phase 3 studies.
-
Participants: Women with uterine fibroids experiencing heavy menstrual bleeding.
-
Interventions: Participants were randomized to one of five treatment arms.
-
Primary Endpoint: The primary endpoint was the proportion of women who experienced a reduction in heavy menstrual bleeding at 24 weeks.
-
Hormone Assessment: Serum estradiol and progesterone levels were monitored to confirm the dose-dependent suppression of ovarian function.
Caption: Generalized workflow of this compound clinical trials.
Concluding Remarks
This compound offers a precisely controlled, dose-dependent suppression of estradiol, providing a tailored therapeutic approach for managing estrogen-driven pathologies. The flexibility in dosing, with and without add-back therapy, allows for the personalization of treatment to balance efficacy with the mitigation of hypoestrogenic side effects, such as bone mineral density loss. The robust data from extensive clinical trial programs underscore the predictable pharmacokinetic and pharmacodynamic profile of this compound, establishing it as a valuable option in the armamentarium for treating uterine fibroids and endometriosis.
References
Preclinical Toxicology and Safety Profile of Linzagolix: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linzagolix is an orally active, non-peptide, selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] By competitively blocking GnRH receptors in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This leads to a dose-dependent reduction in the production of estrogen and progesterone.[3] This mechanism of action makes this compound a therapeutic option for the management of estrogen-dependent conditions such as uterine fibroids and endometriosis. This technical guide provides a comprehensive overview of the preclinical toxicology and safety profile of this compound, based on publicly available information.
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effect by modulating the hypothalamic-pituitary-gonadal (HPG) axis. The following diagram illustrates the signaling pathway affected by this compound.
Caption: Mechanism of action of this compound on the HPG axis.
Preclinical Toxicology Program Overview
General Toxicology
Repeated-Dose Toxicity Studies Repeat-dose toxicity studies are fundamental in assessing the potential for cumulative toxicity and identifying target organs. While specific protocols for this compound are not detailed in the public domain, a standard approach for such studies is outlined below.
Experimental Protocol (General Approach) A generalized experimental workflow for a repeated-dose toxicity study is depicted below.
Caption: Generalized workflow for a repeated-dose toxicity study.
Safety Pharmacology
Safety pharmacology studies were conducted to assess the effects of this compound on vital physiological functions. These studies are designed to identify potential adverse pharmacodynamic effects.
Experimental Protocol (Core Battery) The core battery of safety pharmacology studies, as recommended by ICH S7A guidelines, typically includes an assessment of the central nervous system (CNS), cardiovascular system, and respiratory system.
-
Central Nervous System: A functional observational battery or Irwin test in rodents is commonly used to evaluate behavioral and neurological changes.
-
Cardiovascular System: In vivo studies in conscious, freely moving animals (e.g., dogs or monkeys) using telemetry are performed to monitor electrocardiogram (ECG), heart rate, and blood pressure.
-
Respiratory System: Respiratory function is typically assessed in rodents using whole-body plethysmography to measure parameters such as respiratory rate and tidal volume.
Genotoxicity
A battery of in vitro and in vivo tests was performed to evaluate the genotoxic potential of this compound. The available information indicates that this compound was not genotoxic in these assays.
Experimental Protocol (Standard Battery) A standard genotoxicity testing battery, in line with ICH S2(R1) guidelines, generally includes:
-
A test for gene mutation in bacteria (Ames test): This assay uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
-
An in vitro cytogenetic test for chromosomal damage in mammalian cells: This can be a chromosomal aberration assay or a micronucleus test.
-
An in vivo test for chromosomal damage: Typically, a micronucleus test in rodent hematopoietic cells is conducted.
Carcinogenicity
Long-term carcinogenicity studies in rodents are conducted for pharmaceuticals intended for chronic use to assess their tumorigenic potential. While specific results for this compound are not publicly detailed, non-clinical toxicity studies did not reveal any evidence of mechanistic effects that might be precursors to endometrial adenocarcinoma.
Experimental Protocol (General Approach) Carcinogenicity studies are typically conducted in two rodent species (e.g., rats and mice) over the majority of their lifespan (e.g., two years). Animals are administered daily doses of the test substance, and tissues are examined for the development of neoplasms.
Reproductive and Developmental Toxicology
The reproductive and developmental toxicity of this compound was assessed in a series of studies.
Experimental Protocol (ICH S5(R3) Guideline Approach) These studies are generally conducted in accordance with ICH S5(R3) guidelines and include:
-
Fertility and Early Embryonic Development Study: Typically performed in rats, this study evaluates the effects on male and female fertility and early embryonic development. The EU Risk Management Plan for this compound indicates a female rat fertility study was conducted at dose levels of 0.16, 0.8, 4, 20, and 100 mg/kg/day.
-
Embryo-fetal Development Studies: These studies are conducted in two species, usually a rodent (rat) and a non-rodent (rabbit), to assess the potential for teratogenicity and embryo-fetal lethality. For this compound, these studies were performed in rats (at 30, 100, and 300 mg/kg/day) and rabbits (at 0.3, 3, and 30 mg/kg/day).
-
Pre- and Postnatal Development Study: This study, usually in rats, evaluates the effects of the drug on the later stages of gestation, parturition, lactation, and the growth and development of the offspring.
Summary of Preclinical Safety Findings
While specific quantitative data from the preclinical toxicology studies of this compound are not publicly available, the overall assessment from regulatory documents suggests a favorable non-clinical safety profile. Key takeaways include:
-
General and Safety Pharmacology: No major safety or tolerability concerns were identified.
-
Genotoxicity: this compound was found to be non-genotoxic in a standard battery of tests.
-
Carcinogenicity: Non-clinical studies did not indicate a carcinogenic potential, particularly for endometrial adenocarcinoma.
-
Reproductive Toxicology: A full suite of reproductive and developmental toxicology studies was conducted.
Conclusion for the Intended Audience
The preclinical safety evaluation of this compound was comprehensive and conducted in accordance with international regulatory guidelines. The available information indicates that this compound has a favorable preclinical safety profile, with no significant findings in the areas of general toxicology, safety pharmacology, genotoxicity, and carcinogenicity that would preclude its clinical development and use. The reproductive toxicology studies provided a thorough assessment of the potential effects on fertility and development. For researchers and drug development professionals, the preclinical data for this compound, as summarized in regulatory submissions, support its continued investigation and clinical use in its approved indications. Further detailed quantitative data would require access to the full regulatory submission documents.
References
- 1. Profile of this compound in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
Linzagolix Choline: A Deep Dive into its Molecular Framework and Therapeutic Action
For Immediate Release
This technical whitepaper provides an in-depth analysis of Linzagolix choline, a novel, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. Developed for the management of sex-hormone-dependent conditions, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the molecule's structure, physicochemical properties, mechanism of action, and the experimental basis for its clinical application.
Molecular Structure and Identification
This compound is a small molecule antagonist of the GnRH receptor.[1] The active moiety is formulated as a choline salt, this compound choline, to enhance its solubility and oral bioavailability.[2] This strategic formulation is crucial for its development as a stable, orally administered therapeutic agent.
| Identifier | Value |
| Drug Name | This compound choline |
| Synonyms | OBE2109 choline, KLH-2109 choline[3] |
| CAS Number | 1321816-57-2 |
| Molecular Formula | C27H28F3N3O8S |
| Molecular Weight | 611.59 g/mol |
| IUPAC Name | 2-hydroxy-N,N,N-trimethylethan-1-aminium 3-(5-((2,3-difluoro-6-methoxybenzyl)oxy)-2-fluoro-4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-5-carboxylate |
| InChI Key | IAIVRTFCYOGNBW-UHFFFAOYSA-M |
Physicochemical Properties
The choline salt formulation of this compound is designed to optimize its properties for oral administration. Key properties are summarized below.
| Property | Description | Source |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| Storage | Dry, dark, at 0-4°C for short term or -20°C for long term | |
| Half-life | Approximately 15 hours | |
| Protein Binding | >99% in plasma, primarily to albumin | |
| Absorption | Rapidly absorbed after oral administration, with Cmax at ~2 hours |
Mechanism of Action
This compound functions as a selective and competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor located in the anterior pituitary gland. Unlike GnRH agonists that cause an initial surge in gonadotropins (a "flare effect"), this compound immediately suppresses receptor activity. This competitive inhibition blocks the endogenous GnRH signaling pathway, leading to a rapid, dose-dependent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent decrease in circulating estradiol and progesterone levels forms the basis of its therapeutic effect in estrogen-dependent conditions such as uterine fibroids and endometriosis.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through a convergent approach involving the preparation of two key intermediates, which are then combined to form the core structure. The final step involves treatment with choline bicarbonate to yield the choline salt.
Clinical Efficacy and Safety Data
This compound has been extensively studied in Phase III clinical trials, primarily the PRIMROSE 1 & 2 studies for uterine fibroids and the EDELWEISS 3 study for endometriosis-associated pain. These trials have demonstrated its efficacy in reducing symptoms in a dose-dependent manner.
Efficacy in Uterine Fibroids (PRIMROSE 1 & 2)
The primary endpoint in the PRIMROSE trials was the responder rate, defined as menstrual blood loss (MBL) of ≤80 mL and a ≥50% reduction from baseline at 24 weeks.
Table 1: Responder Rates in PRIMROSE 1 & 2 Trials at 24 Weeks
| Treatment Group | PRIMROSE 1 Responder Rate (%) | PRIMROSE 2 Responder Rate (%) | Pooled Responder Rate (%) |
|---|---|---|---|
| Placebo | 35.0 | 29.4 | - |
| 100 mg this compound | 56.4 | 56.7 | 56.6 |
| 100 mg this compound + ABT* | 66.4 | 77.2 | - |
| 200 mg this compound | 71.4 | 77.7 | - |
| 200 mg this compound + ABT* | 75.5 | 93.9 | 84.7 |
*ABT (Add-back therapy): 1 mg estradiol / 0.5 mg norethisterone acetate. Sources:
Efficacy in Endometriosis (EDELWEISS 3)
The EDELWEISS 3 trial evaluated the reduction in dysmenorrhea (DYS) and non-menstrual pelvic pain (NMPP) as co-primary endpoints.
Table 2: Responder Rates for Pain Reduction in EDELWEISS 3 Trial at 3 Months
| Treatment Group | DYS Responder Rate (%) | NMPP Responder Rate (%) |
|---|---|---|
| Placebo | 23.5 | 30.9 |
| 75 mg this compound | 44.0 | - (Not Statistically Significant) |
| 200 mg this compound + ABT* | 72.9 | 47.3 |
*ABT (Add-back therapy): 1.0 mg estradiol / 0.5 mg norethisterone acetate. Sources:
Safety Profile: Bone Mineral Density (BMD)
A key safety consideration for GnRH antagonists is the potential for bone mineral density loss due to hypoestrogenism. The change in BMD was a critical safety endpoint in clinical trials.
Table 3: Mean Percentage Change in Lumbar Spine BMD at 24 Weeks
| Study | Treatment Group | Mean BMD Change (%) |
|---|---|---|
| EDELWEISS 1 | 50 mg this compound | < -1.0 |
| EDELWEISS 1 | 75 mg this compound | < -1.0 |
| EDELWEISS 1 | 200 mg this compound | -2.6 |
| PRIMROSE (Pooled) | 100 mg this compound | -2.0 to -2.1 |
| PRIMROSE (Pooled) | 100 mg this compound + ABT | -0.8 to -1.4 |
| PRIMROSE (Pooled) | 200 mg this compound + ABT | -0.8 to -1.4 |
Sources:
The most commonly reported adverse events in clinical trials were headache and hot flushes.
Experimental Protocols
The clinical development program for this compound employed rigorous methodologies to assess its efficacy and safety.
Clinical Trial Design Workflow
The Phase III trials (PRIMROSE and EDELWEISS) followed a similar, robust design.
Quantification of Menstrual Blood Loss (MBL)
-
Method: Alkaline Hematin Method.
-
Protocol: In the PRIMROSE trials, participants were provided with all necessary sanitary products. Used products were collected, and the blood loss was quantified centrally using the validated alkaline hematin method, which extracts blood from the products and measures hemoglobin concentration spectrophotometrically. A response was defined as MBL ≤ 80 mL and a ≥50% reduction from baseline.
Assessment of Endometriosis-Associated Pain
-
Method: Daily Electronic Diary with a Verbal Rating Scale (VRS).
-
Protocol: In the EDELWEISS 3 trial, subjects rated the severity of dysmenorrhea and non-menstrual pelvic pain daily. A response was defined as a clinically meaningful reduction in pain scores from baseline.
Bone Mineral Density (BMD) Assessment
-
Method: Dual-Energy X-ray Absorptiometry (DXA) scan.
-
Protocol: BMD of the lumbar spine (L1-L4), total hip, and femoral neck was measured at baseline and at specified intervals (e.g., 24 and 52 weeks). Centralized reading and quality control of the DXA scans were implemented to ensure consistency across study sites.
Pharmacokinetic Analysis
-
Method: While specific protocols for this compound are proprietary, the standard industry method for quantifying small molecule drugs like GnRH antagonists in plasma is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
Anticipated Protocol: This would involve protein precipitation from plasma samples, followed by chromatographic separation on a C18 column and detection using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This technique allows for highly sensitive and specific quantification of the drug concentration over time to determine key pharmacokinetic parameters.
Conclusion
This compound choline is a potent and selective oral GnRH receptor antagonist that has demonstrated significant efficacy in treating the symptoms of uterine fibroids and endometriosis. Its mechanism of action provides a rapid and dose-dependent suppression of the hypothalamic-pituitary-gonadal axis. The clinical development program, underpinned by robust experimental protocols, has established a favorable benefit-risk profile, with options for different dosing regimens, including co-administration with add-back therapy to mitigate hypoestrogenic side effects like bone mineral density loss. This comprehensive data package supports this compound choline as a significant therapeutic option for women suffering from these common and often debilitating conditions.
References
- 1. Treatment of endometriosis-associated pain with this compound, an oral gonadotropin-releasing hormone-antagonist: a randomized clinical trial - Articles - Gynecology · Urology | healthbook [healthbook.org]
- 2. Pain Reduction in this compound‐Treated Patients With Uterine Fibroids: A Secondary Mediation Analysis of the PRIMROSE 1 and 2 Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound therapy versus a placebo in patients with endometriosis-associated pain: a prospective, randomized, double-blind, Phase 3 study (EDELWEISS 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Linzagolix Administration in Rat Models of Endometriosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Linzagolix, an oral gonadotropin-releasing hormone (GnRH) antagonist, in surgically-induced rat models of endometriosis. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound and similar compounds in a translational animal model of endometriosis.
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to pelvic pain and infertility.[1] Rodent models of surgically-induced endometriosis are valuable tools for studying the pathophysiology of the disease and for the preclinical evaluation of novel therapeutics.[2][3] this compound is a non-peptide, orally active GnRH antagonist that competitively binds to GnRH receptors in the pituitary gland, leading to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, a reduction in circulating estradiol levels.[1][4] This mechanism of action makes it a promising candidate for the treatment of endometriosis.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by down-regulating the hypothalamic-pituitary-gonadal axis. By blocking GnRH receptors, it prevents the release of gonadotropins (LH and FSH), which in turn suppresses ovarian estrogen production. The reduction in estrogen levels inhibits the growth and survival of ectopic endometrial implants.
Quantitative Data Summary
The following table summarizes the quantitative data from a key preclinical study evaluating the efficacy of this compound in a rat model of endometriosis.
| Treatment Group | Dose (mg/kg) | Mean Cyst Volume (mm³) | % Reduction vs. Control | Statistical Significance (vs. Control) | Reference |
| Control (Vehicle) | - | Data not provided | - | - | |
| This compound | 50 | Significantly decreased | Significant | p < 0.05 | |
| This compound | 100 | Significantly decreased | Significant | p < 0.05 | |
| This compound | 200 | Significantly decreased | Significant | p < 0.05 | |
| Dienogest | 1 | Decreased (highest dose) | Observed | Not specified |
Note: The study by Tezuka et al. (2023) stated that this compound significantly decreased cyst volumes at doses of 50 mg/kg or more, but did not provide the exact mean cyst volumes in the abstract.
Experimental Protocols
The following protocols are based on the methodology described by Tezuka et al. (2023) and other standard procedures for inducing endometriosis in rats.
I. Surgical Induction of Endometriosis (Autotransplantation Model)
This protocol describes the surgical procedure for inducing endometriosis in female rats via autotransplantation of endometrial tissue.
Materials:
-
Female Sprague-Dawley rats (or other suitable strain), in the proestrus stage of the estrous cycle
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, sutures)
-
Sterile saline solution
-
Antibiotics (optional, as per institutional guidelines)
Procedure:
-
Anesthetize the rat using an approved anesthetic protocol.
-
Shave and disinfect the abdominal area.
-
Make a midline laparotomy incision to expose the abdominal cavity.
-
Identify and exteriorize the uterine horns.
-
Excise a small piece of one uterine horn and place it in sterile saline.
-
Open the uterine segment longitudinally and isolate the endometrial tissue from the myometrium.
-
Cut the endometrial tissue into small fragments (e.g., 2x2 mm).
-
Create a small incision in the capsule of the left kidney.
-
Carefully place one endometrial fragment into the subcapsular space of the kidney.
-
Suture the abdominal wall and skin in layers.
-
Administer post-operative analgesics and monitor the animal for recovery.
-
Allow the endometriotic lesions to establish and grow for a period of time (e.g., 4-8 weeks) before initiating treatment.
II. This compound Administration Protocol
This protocol outlines the preparation and administration of this compound to the established rat model of endometriosis.
Materials:
-
This compound powder
-
Vehicle for oral administration (e.g., 0.5% methylcellulose solution)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 50, 100, 200 mg/kg).
-
Weigh each rat to determine the precise volume of the this compound suspension to be administered.
-
Administer the this compound suspension or vehicle (for the control group) orally via gavage once daily.
-
Continue the daily administration for the duration of the study (e.g., 4 weeks).
-
Monitor the animals daily for any signs of toxicity or adverse effects.
III. Efficacy Evaluation
This protocol describes the methods for evaluating the efficacy of this compound treatment.
Materials:
-
Anesthetic
-
Surgical instruments
-
Calipers or imaging system for measuring lesion size
-
Equipment for blood collection (e.g., cardiac puncture)
-
Tubes for serum separation
-
ELISA kits for hormone analysis (Estradiol, LH, FSH)
Procedure:
-
At the end of the treatment period, anesthetize the rats.
-
Collect blood samples via cardiac puncture for hormone analysis.
-
Perform a final laparotomy to expose the kidneys and the endometriotic cysts.
-
Carefully dissect the cysts and measure their volume (e.g., using the formula V = 0.5 x length x width²).
-
Euthanize the animals according to approved protocols.
-
Process the blood samples to obtain serum and measure the concentrations of estradiol, LH, and FSH using appropriate ELISA kits.
-
Perform statistical analysis to compare the cyst volumes and hormone levels between the treatment and control groups.
Conclusion
The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in a rat model of endometriosis. The surgically-induced endometriosis model in rats is a well-established and clinically relevant model for studying this estrogen-dependent disease. The administration of this compound has been shown to be effective in reducing the size of endometriotic lesions in this model, supporting its further development as a therapeutic agent for endometriosis. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.
References
- 1. Suppressive effects of this compound, a novel non-peptide antagonist of gonadotropin-releasing hormone receptors, in experimental endometriosis model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the surgical induction of endometriosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse Model of Surgically-induced Endometriosis by Auto-transplantation of Uterine Tissue [jove.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Developing a Cell-Based Assay for Linzagolix Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linzagolix is an orally bioavailable, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It functions by competitively binding to GnRH receptors in the anterior pituitary gland, thereby inhibiting the downstream signaling cascade that leads to the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This suppression of gonadotropins results in a dose-dependent reduction in estrogen production, making this compound an effective therapeutic agent for estrogen-dependent conditions such as uterine fibroids and endometriosis.
The development of robust and reliable cell-based assays is crucial for the characterization of this compound and other GnRH receptor antagonists. These assays are essential for determining the potency and mechanism of action of new chemical entities, facilitating drug screening, and ensuring quality control in drug manufacturing. This document provides detailed protocols for three distinct cell-based assays to characterize the activity of this compound: a competitive binding assay, a functional reporter gene assay, and a functional calcium mobilization assay.
GnRH Receptor Signaling Pathway
The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of the endogenous ligand, GnRH, the receptor primarily couples to the Gαq/11 subunit of the heterotrimeric G-protein. This activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream cellular responses, including the synthesis and release of LH and FSH. There is also evidence that the GnRH receptor can couple to other G-proteins, such as Gαs and Gαi, which can modulate adenylyl cyclase activity and cyclic AMP (cAMP) levels.
Experimental Protocols
Cell Line Selection and Culture
For the following assays, a mammalian cell line stably expressing the human GnRH receptor is required. Commercially available cell lines such as CHO-K1 or HEK293 stably transfected with the human GnRH receptor (e.g., from GenScript, Revvity) are recommended.
Cell Culture Media:
-
Growth Medium: Ham's F-12 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418 or 1 µg/mL puromycin, depending on the cell line).
-
Assay Medium: Serum-free Ham's F-12 or DMEM.
Culture Conditions: Cells should be cultured at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days to maintain logarithmic growth.
Competitive Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the GnRH receptor.
Materials:
-
GnRH receptor-expressing cells
-
Radiolabeled GnRH analog (e.g., [125I]-Triptorelin)
-
Unlabeled GnRH (for determining non-specific binding)
-
This compound
-
Binding Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
96-well plates
-
Scintillation counter and scintillation fluid
Protocol:
-
Cell Preparation: On the day of the assay, harvest cells and prepare a whole-cell suspension or membrane preparation.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Binding buffer, radiolabeled GnRH analog.
-
Non-specific Binding: Binding buffer, radiolabeled GnRH analog, and a high concentration of unlabeled GnRH.
-
Competitive Binding: Binding buffer, radiolabeled GnRH analog, and serial dilutions of this compound.
-
-
Incubation: Add the cell suspension or membrane preparation to each well. Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Detection: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Luciferase Reporter Gene Assay
This functional assay measures the ability of this compound to inhibit GnRH-induced transcription of a reporter gene.
Materials:
-
GnRH receptor-expressing cells co-transfected with a reporter plasmid (e.g., containing a c-fos or NFAT response element driving luciferase expression).
-
GnRH agonist (e.g., Buserelin)
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells per well and incubate overnight.
-
Compound Addition:
-
For antagonist mode, pre-incubate the cells with serial dilutions of this compound for a specified time (e.g., 30 minutes).
-
Add a fixed concentration of a GnRH agonist (e.g., EC80 concentration) to all wells except the vehicle control.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Cell Lysis and Detection:
-
Remove the medium and add cell lysis buffer.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the luciferase signal to a control (e.g., untreated cells). Plot the normalized luciferase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to block the GnRH-induced increase in intracellular calcium concentration.
Materials:
-
GnRH receptor-expressing cells
-
GnRH agonist (e.g., Buserelin)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate and incubate overnight.
-
Dye Loading: Remove the growth medium and add the calcium-sensitive dye loading solution. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
Compound Addition:
-
Place the plate in the fluorescence plate reader.
-
For antagonist mode, add serial dilutions of this compound and incubate for a specified time (e.g., 15-30 minutes).
-
-
Fluorescence Measurement:
-
Establish a stable baseline fluorescence reading.
-
Inject a fixed concentration of a GnRH agonist (e.g., EC80 concentration) into each well.
-
Record the fluorescence intensity over time (typically 60-120 seconds).
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Plot the response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Data Presentation
The following table summarizes hypothetical data for this compound and a reference GnRH receptor antagonist, Cetrorelix, obtained from the described assays.
| Assay Type | Parameter | This compound | Cetrorelix (Reference) |
| Competitive Binding Assay | IC50 (nM) | 2.5 | 1.8 |
| Luciferase Reporter Assay | IC50 (nM) | 5.2 | 3.9 |
| Calcium Mobilization Assay | IC50 (nM) | 8.1 | 6.5 |
Conclusion
The provided application notes and protocols describe a comprehensive suite of cell-based assays for the in vitro characterization of this compound. By employing competitive binding, reporter gene, and calcium mobilization assays, researchers can effectively determine the potency and functional activity of this compound and other GnRH receptor modulators. These assays are fundamental tools in the drug discovery and development pipeline, enabling the selection of promising candidates and ensuring the quality and consistency of therapeutic agents.
References
Application Notes: Investigating the Effects of Linzagolix on the Menstrual Cycle in Cynomolgus Monkeys
Introduction
Linzagolix is an orally active, non-peptide, selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is utilized in the treatment of sex hormone-dependent conditions such as uterine fibroids and endometriosis.[1][3] The mechanism of action involves competitive binding to GnRH receptors in the pituitary gland, which modulates the hypothalamic-pituitary-gonadal axis.[1] This inhibition leads to a dose-dependent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), subsequently suppressing estrogen production.
Cynomolgus monkeys (Macaca fascicularis) are a highly relevant non-human primate model for preclinical reproductive toxicology studies due to the similarity of their reproductive anatomy and endocrinology to humans, including a comparable menstrual cycle of approximately 28-30 days. This makes them an excellent model for evaluating the pharmacological effects of compounds like this compound on the menstrual cycle and hormone regulation prior to human clinical trials.
Mechanism of Action: GnRH Pathway and this compound Inhibition
The hypothalamic-pituitary-ovarian (HPO) axis governs the menstrual cycle. GnRH released from the hypothalamus stimulates the pituitary gland to secrete LH and FSH. These gonadotropins, in turn, act on the ovaries to stimulate follicular development and the production of estrogen. This compound exerts its effect by competitively blocking the GnRH receptor on the pituitary, thereby preventing LH and FSH release and consequently reducing circulating estrogen levels.
Quantitative Data Summary
The oral administration of this compound in cynomolgus monkeys has demonstrated a dose-dependent effect on the suppression of gonadotropins and the menstrual cycle.
Table 1: Effects of this compound in Ovariectomized Cynomolgus Monkeys
| Dose (mg/kg) | Effect on Serum Luteinizing Hormone (LH) | Citation |
| > 1 mg/kg | Immediate and dose-dependent suppression. | |
| 1 - 25 mg/kg | Dose-dependent suppression observed 8 hours after administration. |
Table 2: Effects of this compound in Intact Female Cynomolgus Monkeys
| Dose (mg/kg) | Dosing Regimen | Effect on Menstrual Cycle & Hormone Surges | Citation |
| 10 mg/kg | Twice daily | Partial blockage of cyclic estradiol and LH surges. | |
| 25 mg/kg | Twice daily | Full blockage of hormone surges; cessation or prolongation of menstrual cycles. | |
| 50 mg/kg | Twice daily | Full blockage of hormone surges; cessation or prolongation of menstrual cycles. |
Upon withdrawal of this compound, hormone secretion and regular menstrual cycles resumed.
Experimental Protocols
This section outlines a general protocol for assessing the effects of this compound on the menstrual cycle of female cynomolgus monkeys.
Animal Selection and Acclimation
-
Species: Cynomolgus monkeys (Macaca fascicularis).
-
Selection Criteria: Use sexually mature females, typically over 4 years of age and weighing more than 2.5 kg. It is critical to use only animals with a documented history of regular menstrual cycles. Pre-study screening should confirm 3-5 consecutive regular cycles, as only 30-50% of cycling females may present with a consistently normal cycle.
-
Acclimation: Animals should be acclimated to the facility and study procedures to minimize stress-related effects on cycle length.
Menstrual Cycle Monitoring
-
Method: The primary method for cycle monitoring is the daily examination of vaginal swabs for the presence of menses.
-
Cycle Definition: The first day of menstrual bleeding is designated as Day 1 of the cycle. The average cycle length in cynomolgus monkeys is approximately 30.4 ± 4.7 days.
-
Baseline: Establish baseline cycle characteristics for each animal for at least 1-2 full cycles before the start of administration.
Dosing and Administration
-
Formulation: this compound is administered orally, typically via gavage. The vehicle used in control groups should be identical to that used for the test article.
-
Dose Levels: Based on published studies, dose levels could range from 10 mg/kg to 50 mg/kg, administered once or twice daily. A vehicle control group is mandatory.
-
Duration: Administration should continue for a period sufficient to cover multiple menstrual cycles to assess the full effect on cycle regularity, such as 3 months.
Sample Collection and Analysis
-
Blood Sampling: Blood samples should be collected frequently to characterize the pharmacokinetic (PK) profile of this compound and the pharmacodynamic (PD) effects on hormones. Sampling should be timed relative to dosing.
-
Hormone Analysis: Serum or plasma should be analyzed for key hormones, including Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and estradiol, using validated immunoassays.
Data Interpretation and Expected Outcomes
-
Primary Endpoints:
-
Menstrual Cycle Length: Compare the average cycle length during the treatment period to the baseline period and the vehicle control group.
-
Hormone Levels: Analyze the mean and peak concentrations of LH and estradiol.
-
-
Expected Results:
-
A dose-dependent prolongation or cessation of the menstrual cycle is expected with this compound treatment.
-
Suppression of the mid-cycle LH surge and a general reduction in circulating estradiol levels should be observed.
-
Following the cessation of treatment, a return to normal cyclicity and hormone levels is anticipated, demonstrating the reversibility of the drug's effects.
-
References
Application Notes and Protocols: Linzagolix in the Study of Estrogen-Dependent Diseases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Linzagolix is an orally administered, non-peptide, selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is a valuable tool for studying and treating estrogen-dependent diseases such as uterine fibroids and endometriosis.[3][4] Its mechanism of action involves competitive binding to GnRH receptors in the pituitary gland, which modulates the hypothalamic-pituitary-gonadal (HPG) axis.[5] This inhibition suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a dose-dependent reduction in the production of estrogen and progesterone by the ovaries. Unlike GnRH agonists that cause an initial hormonal surge, this compound provides rapid suppression of sex hormones, making it a clean tool for investigating the effects of estrogen deprivation.
The key feature of this compound is its ability to induce a dose-dependent suppression of estradiol. Lower doses can achieve partial suppression, maintaining estradiol levels in a target range (e.g., 20-60 pg/mL) that can alleviate symptoms while mitigating side effects associated with full estrogen suppression, like bone mineral density (BMD) loss. Higher doses can induce full suppression (estradiol <20 pg/mL). This titratable effect allows researchers to probe the specific estrogen thresholds required for the pathophysiology of various diseases.
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis
This compound exerts its effect by interrupting the normal signaling cascade of the HPG axis. The diagram below illustrates this pathway and the point of intervention by this compound.
Caption: this compound competitively blocks GnRH receptors on the pituitary gland.
Data Presentation: Summary of Clinical Findings
The following tables summarize quantitative data from key Phase 3 clinical trials, demonstrating the utility of this compound in modulating disease endpoints.
Table 1: this compound Dosing Regimens for Uterine Fibroids and Endometriosis
| Indication | Dose | Add-Back Therapy (ABT)* | Estradiol Suppression Level |
|---|---|---|---|
| Uterine Fibroids | 100 mg once daily | Optional | Partial |
| 200 mg once daily | Recommended for long-term use | Full | |
| Endometriosis | 75 mg once daily | Not required | Partial |
| 200 mg once daily | Required | Full |
*ABT typically consists of estradiol 1 mg and norethisterone acetate 0.5 mg.
Table 2: Efficacy of this compound in Uterine Fibroids (PRIMROSE 1 & 2 Trials, Pooled Data at 24 Weeks)
| Treatment Group | Responder Rate* (%) | Change in Uterine Volume (%) | Change in Fibroid Volume (%) |
|---|---|---|---|
| Placebo | 29.4% | - | - |
| 100 mg | 56.4% | -13% to -25% | -13% to -25% |
| 200 mg | - | -45% to -49% | -45% to -49% |
| 200 mg + ABT | 89.3% | Significant Reduction | Significant Reduction |
*Responder rate defined as menstrual blood loss (MBL) ≤80 mL and ≥50% reduction from baseline.
Table 3: Efficacy of this compound in Endometriosis (EDELWEISS 3 Trial at 24 Weeks)
| Treatment Group | Dysmenorrhea (DYS) Responder Rate* | Non-Menstrual Pelvic Pain (NMPP) Responder Rate** |
|---|---|---|
| Placebo | 23.5% | 38.5% |
| 75 mg | 49.5% (p < 0.001 vs placebo) | 52.2% (p = 0.036 vs placebo) |
| 200 mg + ABT | 80% (p < 0.001 vs placebo) | 57.1% (p = 0.003 vs placebo) |
*Responder threshold: ≥1.1-point reduction on a 0-3 Verbal Rating Scale (VRS). **Responder threshold: ≥0.8-point reduction on a 0-3 VRS.
Table 4: Safety Profile - Bone Mineral Density (BMD) and Adverse Events
| Treatment Regimen | Mean Lumbar Spine BMD Change | Common Adverse Events (>5%) |
|---|---|---|
| This compound 75 mg (24 weeks) | -0.89% | Headache (8.1%), Hot flushes (7.5%) |
| This compound 200 mg + ABT (24 weeks) | -0.79% | Headache (10.5%), Hot flushes (6.8%), Fatigue (6.8%) |
| This compound 100 mg (52 weeks) | Similar to placebo | - |
| this compound 200 mg (24 weeks) | -2.67% | Hot flushes, Headaches, Anemia |
Experimental Protocols
Below are generalized protocols derived from the methodologies of the Phase 3 PRIMROSE and EDELWEISS clinical trial programs. These can be adapted for preclinical and clinical research settings.
Protocol 1: Assessing Efficacy in an Animal Model of Uterine Fibroids
-
Model Induction: Utilize an appropriate animal model (e.g., Eker rat or xenograft models in immunodeficient mice) where human uterine fibroid tissue is implanted.
-
Subject Grouping: Randomize animals into treatment groups:
-
Vehicle control.
-
This compound low dose (to achieve partial estrogen suppression).
-
This compound high dose (to achieve full estrogen suppression).
-
Positive control (e.g., established GnRH agonist).
-
-
Dosing: Administer this compound orally, once daily, for a predetermined study period (e.g., 8-12 weeks).
-
Primary Endpoint - Fibroid Volume:
-
Measure fibroid volume via high-frequency ultrasound at baseline and at regular intervals throughout the study.
-
At study termination, excise and measure the volume and weight of the fibroids directly.
-
-
Secondary Endpoints:
-
Hormone Levels: Collect serial blood samples to quantify serum estradiol, LH, and FSH levels using ELISA or mass spectrometry to confirm dose-dependent suppression.
-
Histopathology: Analyze excised uterine and fibroid tissue for changes in cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
-
Biomarker Analysis: Use qPCR or Western blot to assess the expression of estrogen-responsive genes within the fibroid tissue.
-
Protocol 2: Clinical Trial Protocol for Endometriosis-Associated Pain
This protocol is based on the design of the EDELWEISS 3 trial.
-
Patient Population: Recruit adult women (18-49 years) with a surgical diagnosis of endometriosis and moderate-to-severe endometriosis-associated pain.
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Treatment Arms:
-
Placebo once daily.
-
This compound 75 mg once daily.
-
This compound 200 mg once daily with hormonal add-back therapy (ABT).
-
-
Primary Efficacy Endpoints (Co-Primary):
-
Dysmenorrhea (DYS): Patient-reported pain score using a 0 (no pain) to 3 (severe) Verbal Rating Scale (VRS), recorded daily in an electronic diary. A responder is defined as a patient with a monthly mean score reduction of ≥1.1 from baseline.
-
Non-Menstrual Pelvic Pain (NMPP): Assessed using the same 0-3 VRS. A responder is defined as a patient with a monthly mean score reduction of ≥0.8 from baseline.
-
-
Key Safety Endpoint:
-
Bone Mineral Density (BMD): Measure lumbar spine and total hip BMD at baseline and at the end of treatment (e.g., 24 or 52 weeks) using dual-energy x-ray absorptiometry (DXA).
-
-
Data Analysis: Compare the proportion of responders in each active treatment arm to the placebo arm using appropriate statistical methods (e.g., logistic regression). Analyze changes in BMD from baseline.
The workflow for such a clinical trial is visualized below.
Caption: Workflow of a randomized controlled trial for this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. gpnotebook.com [gpnotebook.com]
- 3. This compound – new perspectives in the pharmacotherapeutic management of uterine fibroids and endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. io.nihr.ac.uk [io.nihr.ac.uk]
- 5. This compound | C22H15F3N2O7S | CID 16656889 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phase 3 Clinical Trials of Linzagolix in Uterine Fibroids
These application notes provide a detailed overview of the experimental design for the Phase 3 clinical trials of Linzagolix, specifically the PRIMROSE 1 and PRIMROSE 2 studies, for the treatment of heavy menstrual bleeding associated with uterine fibroids. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is an orally active, non-peptide, gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] By blocking the GnRH receptor in the pituitary gland, this compound leads to a dose-dependent reduction in the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This, in turn, suppresses the production of estrogen and progesterone by the ovaries, which are key drivers of the growth of uterine fibroids and the associated symptoms of heavy menstrual bleeding and pain. The PRIMROSE 1 and PRIMROSE 2 Phase 3 clinical trials were designed to evaluate the efficacy and safety of this compound in premenopausal women with uterine fibroids.
Experimental Design
The PRIMROSE 1 and PRIMROSE 2 trials were two identical, randomized, double-blind, placebo-controlled, parallel-group studies. PRIMROSE 1 was conducted in the United States, while PRIMROSE 2 was conducted in Europe and the United States.
Patient Population
Eligible participants were premenopausal women aged 18 years or older with a diagnosis of uterine fibroids confirmed by ultrasound and experiencing heavy menstrual bleeding. Key inclusion criteria included a menstrual blood loss of >80 mL per cycle.
Treatment Arms
In both trials, patients were randomized in a 1:1:1:1:1 ratio to one of five treatment groups for 52 weeks:
-
Placebo
-
This compound 100 mg once daily
-
This compound 100 mg once daily with hormonal add-back therapy (1 mg estradiol and 0.5 mg norethisterone acetate)
-
This compound 200 mg once daily
-
This compound 200 mg once daily with hormonal add-back therapy (1 mg estradiol and 0.5 mg norethisterone acetate)
Endpoints
The primary endpoint for both studies was the proportion of responders at 24 weeks, defined as women with a menstrual blood loss volume of ≤80 mL and a ≥50% reduction from baseline.
Key secondary endpoints included:
-
Reduction in pain
-
Improvement in anemia
-
Improvement in quality of life
-
Change in bone mineral density (BMD)
Data Presentation
The following tables summarize the key efficacy and safety data from the PRIMROSE 1 and PRIMROSE 2 trials.
Table 1: Responder Rates for the Primary Endpoint at Week 24
| Treatment Group | PRIMROSE 1 Responder Rate (%) | PRIMROSE 2 Responder Rate (%) |
| Placebo | 35.0 | 29.4 |
| This compound 100 mg | 56.4 | 56.7 |
| This compound 100 mg + ABT | 66.4 | 77.2 |
| This compound 200 mg | 71.4 | 77.7 |
| This compound 200 mg + ABT | 75.5 | 93.9 |
ABT: Add-back therapy
Table 2: Key Safety Findings at Week 24
| Adverse Event | Placebo | This compound 100 mg | This compound 100 mg + ABT | This compound 200 mg | This compound 200 mg + ABT |
| Hot Flushes (%) (PRIMROSE 1) | 3-14 | 3-14 | 3-14 | 35 | 3-14 |
| Hot Flushes (%) (PRIMROSE 2) | 3-14 | 3-14 | 3-14 | 32 | 3-14 |
| Mean % Change in Lumbar Spine BMD (PRIMROSE 1) | +0.4 | - | - | -3.3 | - |
| Mean % Change in Lumbar Spine BMD (PRIMROSE 2) | +0.5 | - | - | -4.1 | - |
BMD: Bone Mineral Density. Specific values for all treatment arms were not consistently reported in the pooled data.
Experimental Protocols
Protocol for Quantification of Menstrual Blood Loss (Alkaline Hematin Method)
This protocol describes the laboratory procedure for determining menstrual blood loss from collected sanitary products.
1. Principle: Hemoglobin in the collected menstrual fluid is converted to alkaline hematin by a sodium hydroxide solution. The concentration of alkaline hematin is then determined spectrophotometrically, which is proportional to the volume of blood lost.
2. Materials:
-
5% (w/v) sodium hydroxide solution
-
Spectrophotometer
-
Volumetric flasks and pipettes
-
Collected used sanitary products from patients
3. Procedure:
-
Place all used sanitary products from a single menstrual cycle into a container with a known volume of 5% sodium hydroxide solution.
-
Allow the container to stand at room temperature for a sufficient time to ensure complete elution of blood from the products.
-
After incubation, take an aliquot of the resulting brown-colored alkaline hematin solution.
-
Measure the absorbance of the solution at 550 nm using a spectrophotometer, with 5% sodium hydroxide solution as a blank.
-
Prepare a standard curve using known volumes of the patient's venous blood incubated with the same sodium hydroxide solution.
-
Calculate the total menstrual blood loss by comparing the absorbance of the sample to the standard curve, adjusting for the total volume of the sodium hydroxide solution used for extraction.
Protocol for Bone Mineral Density (BMD) Assessment (Dual-Energy X-ray Absorptiometry - DEXA)
This protocol outlines the standardized procedure for measuring bone mineral density.
1. Principle: DEXA is a non-invasive imaging technique that uses two X-ray beams with different energy levels to measure the density of bone.
2. Equipment:
-
DEXA scanner (e.g., Hologic or GE Lunar)
3. Procedure:
-
The patient lies on the DEXA table.
-
The DEXA scanner arm passes over the areas of interest, typically the lumbar spine (L1-L4) and the hip.
-
The scanner emits two low-dose X-ray beams that are attenuated by the bone and soft tissue.
-
A detector measures the amount of X-ray that passes through the body.
-
The system's software calculates the bone mineral density based on the difference in attenuation between the two X-ray beams.
-
Standardized positioning of the patient is crucial for accurate and reproducible measurements. For the lumbar spine, the patient's legs are typically elevated to flatten the spine. For the hip, the foot is internally rotated.
Protocol for Assessment of Uterine Fibroid-Related Symptoms and Quality of Life (UFS-QoL Questionnaire)
This protocol describes the use of the Uterine Fibroid Symptom and Health-Related Quality of Life (UFS-QoL) questionnaire.
1. Principle: The UFS-QoL is a patient-reported outcome measure designed to assess the severity of uterine fibroid symptoms and their impact on a patient's quality of life.
2. Questionnaire Structure: The questionnaire consists of two main sections:
-
Symptom Severity Scale: An 8-item scale that assesses the severity of key uterine fibroid symptoms such as bleeding, cramping, and bloating.
-
Health-Related Quality of Life (HRQL) Scale: A 29-item scale with six subscales: Concern, Activities, Energy/Mood, Control, Self-consciousness, and Sexual Function.
3. Scoring: All items are scored on a 5-point Likert scale. The raw scores are then transformed to a 0-100 scale for each subscale, with higher scores on the Symptom Severity scale indicating greater severity and higher scores on the HRQL subscales indicating a better quality of life.
4. Administration: The questionnaire is self-administered by the patient at baseline and at specified follow-up time points during the clinical trial.
Mandatory Visualizations
Caption: Mechanism of Action of this compound on the HPG Axis.
Caption: Workflow of the PRIMROSE Phase 3 Clinical Trials.
References
Application Note: High-Throughput Quantification of Linzagolix in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Linzagolix in human plasma. This compound is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] This method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The described method is suitable for high-throughput analysis in clinical and preclinical studies.
Introduction
This compound is a novel GnRH antagonist under investigation for the treatment of sex-hormone-dependent conditions such as endometriosis and uterine fibroids.[1] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. This document provides a detailed protocol for a validated LC-MS/MS method to quantify this compound in human plasma, adhering to the principles outlined in regulatory guidelines.[2][3]
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Human plasma (K2EDTA)
Instrumentation
An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used. Chromatographic separation was achieved using a C18 reversed-phase column.
Preparation of Standards and Quality Control Samples
Stock solutions of this compound and its internal standard were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by diluting the stock solutions with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions.
Protocols
Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d4) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following tables summarize the chromatographic and mass spectrometric conditions.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.30 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 - 0.5 | 10 |
| 0.5 - 1.5 | 10 → 90 |
| 1.5 - 2.5 | 90 |
| 2.5 - 2.6 | 90 → 10 |
| 2.6 - 3.5 | 10 |
Table 3: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 1.0 kV |
| Desolvation Temperature | 600°C |
| Desolvation Gas Flow | 1000 L/h |
| Cone Gas Flow | 150 L/h |
| Collision Gas | Argon |
Table 4: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | Value to be determined | Value to be determined | 30 | 20 |
| This compound-d4 (IS) | Value to be determined | Value to be determined | 30 | 25 |
Note: The exact m/z values for this compound and its internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.
Method Validation Summary
The method was validated according to regulatory guidelines for bioanalytical method validation.[2] The following parameters were assessed:
Table 5: Method Validation Results
| Parameter | Result |
| Linearity Range | 0.5 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
| Stability | Stable under various storage conditions |
Workflow and Data Processing
The overall workflow for the quantification of this compound in plasma samples is depicted in the following diagram. Data acquisition and processing were performed using the mass spectrometer's proprietary software.
Caption: Workflow for the LC-MS/MS quantification of this compound in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput means for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for supporting pharmacokinetic studies in drug development. The method has been validated to meet the stringent requirements for bioanalytical assays.
References
Application of Linzagolix in Uterine Fibroid Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linzagolix is an oral, non-peptide, selective gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] By competitively binding to GnRH receptors in the pituitary gland, this compound inhibits the downstream signaling cascade of the hypothalamic-pituitary-gonadal axis.[2][3] This leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, resulting in reduced ovarian production of estrogen.[1][2] Given that uterine fibroids are estrogen-dependent tumors, this compound has emerged as a promising therapeutic agent for their management. Preclinical evaluation of novel therapeutics like this compound necessitates robust in vivo models that accurately recapitulate the pathophysiology of human uterine fibroids. Patient-derived xenograft (PDX) models in immunodeficient mice have been established as a valuable tool for this purpose. This document provides detailed application notes and protocols for the use of this compound in uterine fibroid xenograft models.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by modulating the hypothalamic-pituitary-gonadal axis. The binding of this compound to GnRH receptors in the anterior pituitary gland competitively inhibits the action of endogenous GnRH. This leads to a rapid, dose-dependent decrease in the secretion of gonadotropins (LH and FSH), which in turn suppresses the production of estradiol by the ovaries. The reduction in circulating estradiol levels leads to a hypoestrogenic state, which inhibits the growth of estrogen-dependent uterine fibroids.
Caption: Mechanism of action of this compound.
Quantitative Data from Clinical Trials
Clinical studies (PRIMROSE 1 and 2) have demonstrated the efficacy of this compound in reducing uterine fibroid volume in women. This data provides a benchmark for expected outcomes in preclinical models.
| Treatment Group | Mean Percentage Reduction in Fibroid Volume (at 24 weeks) | Reference |
| This compound 200 mg without add-back therapy | 45% (PRIMROSE 1) and 49% (PRIMROSE 2) | |
| This compound 100 mg without add-back therapy | 13-25% | |
| This compound 200 mg with add-back therapy | 13-25% | |
| This compound 100 mg with add-back therapy | Statistically insignificant compared to placebo | |
| Placebo | - |
| Treatment Group | Mean Fibroid Volume Reduction (Pooled PRIMROSE 1 & 2) | Reference |
| This compound 200 mg without add-back therapy | 52.4% | |
| This compound 100 mg without add-back therapy | 21.1% - 52.4% (range across all this compound arms) | |
| This compound 200 mg with add-back therapy | 21.1% - 52.4% (range across all this compound arms) | |
| This compound 100 mg with add-back therapy | 21.1% - 52.4% (range across all this compound arms) | |
| Placebo | 13.8% |
Experimental Protocols
Establishment of Uterine Fibroid Patient-Derived Xenograft (PDX) Model
This protocol is synthesized from established methods for creating uterine fibroid PDX models.
Materials:
-
Fresh human uterine fibroid tissue obtained with patient consent and Institutional Review Board (IRB) approval.
-
Immunodeficient mice (e.g., NOD/SCID, SCID-beige).
-
17β-estradiol and progesterone pellets for sustained hormone release.
-
Surgical instruments.
-
Matrigel (optional for subcutaneous implantation).
-
Anesthesia.
-
Animal housing facility.
Protocol:
-
Tissue Acquisition and Preparation:
-
Collect fresh uterine fibroid tissue from hysterectomy specimens under sterile conditions.
-
Transport the tissue to the laboratory in a suitable transport medium (e.g., DMEM) on ice.
-
In a sterile biosafety cabinet, dissect the tissue to remove any surrounding myometrium or necrotic areas.
-
Cut the fibroid tissue into small fragments (approximately 2-3 mm³).
-
-
Animal Preparation and Hormone Supplementation:
-
House immunodeficient mice under specific pathogen-free conditions.
-
Five days prior to tumor implantation, subcutaneously implant a 60-day slow-release pellet containing 17β-estradiol (e.g., 0.05 mg) and progesterone (e.g., 50 mg). This is crucial for the survival and growth of the hormone-dependent fibroid tissue.
-
-
Xenograft Implantation:
-
Subcutaneous Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the fibroid tissue fragment with Matrigel before implantation.
-
Place one tissue fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Sub-renal Capsule Implantation:
-
Anesthetize the mouse and place it in a lateral position.
-
Make a small incision in the skin and abdominal wall to expose the kidney.
-
Gently exteriorize the kidney.
-
Using fine forceps, create a small opening in the renal capsule.
-
Insert a small fibroid tissue fragment under the renal capsule.
-
Carefully return the kidney to the abdominal cavity.
-
Close the abdominal wall and skin incisions.
-
-
-
Post-operative Care and Monitoring:
-
Monitor the animals for recovery from surgery and for any signs of distress.
-
Palpate the implantation site regularly to monitor for tumor growth.
-
Measure tumor dimensions with calipers (for subcutaneous models) or using imaging techniques (e.g., ultrasound) to calculate tumor volume.
-
Caption: Experimental workflow for this compound in xenograft models.
Proposed Protocol for this compound Administration and Efficacy Assessment
Note: As there are no published studies of this compound in uterine fibroid xenograft models, this protocol is a proposed experimental design based on the drug's known properties and clinical data. Dose-ranging studies would be necessary to determine the optimal dose in mice.
Materials:
-
Established uterine fibroid xenograft-bearing mice.
-
This compound (formulated for oral administration in mice).
-
Vehicle control (e.g., 0.5% methylcellulose).
-
Oral gavage needles.
-
Calipers or imaging system for tumor volume measurement.
Protocol:
-
Animal Grouping and Treatment Initiation:
-
Once the xenograft tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Group 1 (Control): Administer vehicle daily via oral gavage.
-
Group 2 (Low-dose this compound): Administer a low dose of this compound (e.g., 10 mg/kg) daily via oral gavage.
-
Group 3 (High-dose this compound): Administer a high dose of this compound (e.g., 30-50 mg/kg) daily via oral gavage.
-
The duration of treatment can be 4-8 weeks.
-
-
Efficacy Assessment:
-
Tumor Volume Measurement: Measure tumor dimensions twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of the animals twice weekly as an indicator of general health.
-
Hormone Levels: At the end of the study, collect blood samples to measure serum estradiol levels to confirm the pharmacological effect of this compound.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals and excise the tumors.
-
Tumor Weight: Record the final weight of each tumor.
-
Histopathology and Immunohistochemistry: Fix a portion of the tumor in formalin and embed in paraffin. Perform H&E staining to assess tissue morphology and immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Gene and Protein Expression Analysis: Snap-freeze a portion of the tumor in liquid nitrogen for subsequent analysis of genes and proteins involved in steroid hormone signaling and cell proliferation (e.g., estrogen receptor, progesterone receptor).
-
Conclusion
The use of patient-derived uterine fibroid xenograft models provides a valuable platform for the preclinical evaluation of novel therapeutics like this compound. The protocols outlined in this document offer a framework for establishing these models and assessing the in vivo efficacy of this compound. While direct preclinical data for this compound in these models is not yet available, the extensive clinical data on its efficacy in reducing fibroid volume in humans strongly supports its investigation in a preclinical setting. Such studies will be crucial for further elucidating its mechanism of action and for optimizing its therapeutic potential.
References
Application Notes and Protocols for Long-Term Linzagolix Treatment with Add-Back Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the long-term treatment with Linzagolix, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, in conjunction with hormonal add-back therapy (ABT). The information is primarily based on the findings from the Phase 3 PRIMROSE 1 and 2 trials for uterine fibroids and the EDELWEISS studies for endometriosis.
This compound offers a flexible, dose-dependent suppression of ovarian function, which can be tailored to individual patient needs, making it a valuable tool in managing estrogen-dependent conditions.[1][2] Add-back therapy is co-administered to mitigate the hypoestrogenic side effects associated with long-term GnRH antagonist use, such as bone mineral density (BMD) loss.[1][2]
Mechanism of Action
This compound is a selective, non-peptide GnRH receptor antagonist.[3] It competitively binds to GnRH receptors in the anterior pituitary gland, inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins leads to a dose-dependent reduction in ovarian production of estrogen and progesterone. By reducing circulating estrogen levels, this compound alleviates symptoms of estrogen-dependent conditions like uterine fibroids and endometriosis.
The following diagram illustrates the signaling pathway affected by this compound.
Efficacy and Safety Data Summary
The following tables summarize the key efficacy and safety data from the PRIMROSE 1 and 2 clinical trials for the treatment of uterine fibroids over 52 weeks.
Table 1: Efficacy of this compound in Uterine Fibroids (PRIMROSE 1 & 2 Pooled Data)
| Treatment Group | Responder Rate at Week 24 (%) | Responder Rate at Week 52 (%) |
| Placebo | 32.2 | N/A |
| This compound 100 mg | 56.6 | Maintained |
| This compound 100 mg + ABT | 71.8 | Maintained |
| This compound 200 mg | 74.6 | N/A |
| This compound 200 mg + ABT | 84.8 | Maintained |
*Responder rate is defined as menstrual blood loss volume of ≤80 mL and a ≥50% reduction from baseline. Data for week 52 reflects maintenance of effect in ongoing treatment arms.
Table 2: Safety Profile of Long-Term this compound Treatment (up to 52 weeks)
| Parameter | This compound 100 mg | This compound 100 mg + ABT | This compound 200 mg + ABT |
| Mean % Change in Lumbar Spine BMD at 52 Weeks | -2.0% to -2.1% | -0.8% to -1.4% | -0.8% to -1.4% |
| Most Common Adverse Event | Hot Flushes | Hot Flushes (incidence reduced with ABT) | Hot Flushes (incidence reduced with ABT) |
Note: The 200 mg dose of this compound without ABT is not recommended for longer than 6 months due to the risk of BMD decrease. In women treated with 200 mg this compound alone up to week 24, initial bone mineral density loss recovered by week 52 after adding ABT from week 24 onwards.
Experimental Protocols
The following are generalized protocols based on the methodologies of the PRIMROSE and EDELWEISS clinical trial programs.
Protocol 1: Long-Term Treatment of Symptomatic Uterine Fibroids
1. Patient Selection:
-
Inclusion Criteria: Premenopausal women aged 18-51 years with uterine fibroid-associated heavy menstrual bleeding (menstrual blood loss >80 mL per cycle).
-
Exclusion Criteria: Pregnancy or lactation, malignancy, undiagnosed abnormal uterine bleeding, osteoporosis, and contraindications to hormonal therapy.
2. Treatment Regimen:
-
Randomization: Eligible participants are randomized to one of the following daily oral treatment arms:
-
This compound 100 mg
-
This compound 100 mg with ABT (1 mg estradiol and 0.5 mg norethisterone acetate)
-
This compound 200 mg with ABT (1 mg estradiol and 0.5 mg norethisterone acetate)
-
Placebo
-
-
Duration: 52 weeks.
3. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: Reduction in menstrual blood loss, assessed at baseline and at specified intervals (e.g., 12, 24, and 52 weeks).
-
Secondary Efficacy Endpoints:
-
Reduction in pain (assessed via a numeric rating scale).
-
Improvement in quality of life (using validated questionnaires like the UF-QoL).
-
Change in fibroid and uterine volume (measured by MRI or ultrasound).
-
-
Safety Assessments:
-
Bone Mineral Density (BMD): Assessed by dual-energy X-ray absorptiometry (DXA) at baseline, 24, and 52 weeks.
-
Adverse Event Monitoring: Documented at each study visit. The most common adverse events are hot flushes.
-
Lipid Profile and other relevant laboratory parameters.
-
The following diagram illustrates the experimental workflow for a long-term this compound clinical trial.
Protocol 2: Long-Term Treatment of Endometriosis-Associated Pain
1. Patient Selection:
-
Inclusion Criteria: Premenopausal women with a surgical diagnosis of endometriosis and moderate to severe endometriosis-associated pain.
-
Exclusion Criteria: Similar to the uterine fibroid protocol.
2. Treatment Regimen:
-
Dosage Arms:
-
This compound 75 mg once daily.
-
This compound 200 mg once daily with ABT (1 mg estradiol / 0.5 mg norethisterone acetate).
-
-
Duration: Initial 6-month double-blind, placebo-controlled phase, followed by a 6-month extension phase for a total of 12 months of treatment.
3. Efficacy and Safety Assessments:
-
Co-Primary Efficacy Endpoints: Reduction in dysmenorrhea (menstrual pain) and non-menstrual pelvic pain, assessed using a Verbal Rating Scale (VRS).
-
Secondary Efficacy Endpoints:
-
Overall pelvic pain, dyschezia (painful bowel movements), and dyspareunia (painful intercourse).
-
Quality of life and daily functioning.
-
-
Safety Assessments:
-
BMD monitoring at baseline and regular intervals (e.g., 6 and 12 months).
-
Monitoring of adverse events, with a focus on hypoestrogenic effects.
-
The logical relationship of the treatment protocol for endometriosis, highlighting the dose-dependent effects and the role of add-back therapy, is depicted in the following diagram.
References
Application Notes and Protocols: Use of Linzagolix for Estrous Cycle Synchronization in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linzagolix is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] By competitively binding to GnRH receptors in the pituitary gland, this compound inhibits GnRH-stimulated signaling.[1][3] This action modulates the hypothalamic-pituitary-gonadal (HPG) axis, leading to a dose-dependent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Consequently, there is a decrease in the production of sex hormones, such as estradiol and progesterone. The ability of this compound to suppress hormone surges and alter menstrual and estrous cycles in animal models suggests its potential utility as a tool for synchronizing the estrous cycles of research animals. Estrous synchronization is a valuable technique in animal research, enabling the formation of uniform cohorts for studies in reproductive biology, toxicology, and drug efficacy testing. These application notes provide a summary of the available data on this compound in relevant animal models and propose a protocol for its use in estrous cycle synchronization.
Mechanism of Action
This compound acts as a selective antagonist of the GnRH receptor. In the normal physiological state, the pulsatile release of GnRH from the hypothalamus stimulates the anterior pituitary gland to release LH and FSH. These gonadotropins, in turn, act on the gonads to stimulate the production of sex steroids, which regulate the estrous cycle. By blocking the GnRH receptor, this compound prevents the downstream signaling cascade, leading to a rapid and dose-dependent suppression of gonadotropin and sex steroid levels. This suppression of the HPG axis can be leveraged to halt the natural progression of the estrous cycle, allowing for a synchronized restart upon withdrawal of the drug.
Figure 1: Simplified signaling pathway of GnRH and the mechanism of action of this compound.
Data Presentation
Table 1: Effects of this compound on Hormonal and Menstrual/Estrous Cycles in Animal Models
| Animal Model | Dosage | Route of Administration | Duration of Treatment | Key Findings | Reference |
| Ovariectomized Cynomolgus Monkeys | > 1 mg/kg | Oral | Single dose | Immediate, dose-dependent suppression of serum LH. At 25-100 mg/kg, maximum LH reduction of ~80% at 8 hours, persisting for ≥ 24 hours. | |
| Intact Female Cynomolgus Monkeys | 10 mg/kg twice daily | Oral | Repeated administration | Partial blockage of cyclic surges of serum estradiol and LH. | |
| Intact Female Cynomolgus Monkeys | 25 or 50 mg/kg twice daily | Oral | Repeated administration | Full blockage of cyclic surges of serum estradiol and LH; cessation or prolongation of menstrual cycles. | |
| Intact Female Cynomolgus Monkeys | 10, 25, or 50 mg/kg twice daily | Oral | Repeated administration | Recovery of hormone secretion and regular menstrual cycles within one cycle after cessation of treatment. | |
| Female Rats (Endometriosis Model) | ≥ 50 mg/kg | Oral | Not specified | Sustained inhibitory effect on estradiol secretion. |
Experimental Protocols
Protocol 1: Pharmacological Characterization of this compound in Cynomolgus Monkeys
This protocol is adapted from studies investigating the effects of this compound on the gonadal axis in cynomolgus monkeys.
1. Animal Model:
-
Species: Cynomolgus monkey (Macaca fascicularis)
-
Sex: Female, either intact or ovariectomized.
-
Housing: Housed individually in cages under controlled temperature, humidity, and lighting conditions. Provided with standard primate diet and water ad libitum.
2. Drug Preparation and Administration:
-
This compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose solution).
-
Administered orally via gavage.
-
Dosages ranging from 1 mg/kg to 100 mg/kg have been tested.
3. Experimental Procedure for Hormone Suppression Studies:
-
Acclimation: Animals are acclimated to laboratory conditions and handling procedures for at least two weeks prior to the experiment.
-
Baseline Sampling: Collect baseline blood samples to determine pre-treatment hormone levels (e.g., LH, FSH, estradiol).
-
This compound Administration: Administer a single oral dose of this compound or vehicle control.
-
Post-treatment Sampling: Collect blood samples at various time points post-administration (e.g., 2, 4, 8, 24, 48 hours) to assess the time course of hormone suppression.
-
Hormone Analysis: Serum concentrations of LH, FSH, and estradiol are determined using validated immunoassays.
4. Experimental Procedure for Menstrual Cycle Alteration Studies:
-
Cycle Monitoring: Monitor the menstrual cycles of intact female monkeys by daily observation of menstrual bleeding.
-
Treatment Initiation: Begin repeated oral administration of this compound (e.g., twice daily) at a specific phase of the menstrual cycle.
-
Treatment Duration: Continue administration for a predetermined period (e.g., several weeks).
-
Cycle Observation: Continue daily monitoring for menstrual bleeding throughout the treatment and post-treatment periods.
-
Hormone Monitoring: Collect regular blood samples (e.g., daily or every other day) to monitor serum levels of estradiol and LH to observe the suppression of cyclic surges.
-
Recovery Phase: After cessation of this compound administration, continue to monitor for the return of regular menstrual cycles and hormonal patterns.
Proposed Protocol for Estrous Cycle Synchronization Using this compound
The following is a proposed protocol for the use of this compound to synchronize estrous cycles in a rodent model, based on its mechanism of action and established principles of estrous synchronization. This protocol will require optimization for specific animal models and research objectives.
Objective: To synchronize a cohort of female rodents into the same phase of the estrous cycle.
Principle: Administration of this compound will suppress the HPG axis, arresting the estrous cycle. Upon withdrawal of this compound, the HPG axis will resume function, leading to a synchronized follicular phase and subsequent ovulation in the treated animals.
1. Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Gavage needles
-
Vaginal lavage supplies (e.g., sterile saline, microscope slides, micropipette)
-
Microscope
2. Animal Model:
-
Species: e.g., Sprague-Dawley rat or C57BL/6 mouse
-
Sex: Female, with regular estrous cycles.
-
Housing: Group-housed under a controlled light-dark cycle (e.g., 12:12 or 14:10).
3. Experimental Workflow:
Figure 2: Proposed experimental workflow for estrous cycle synchronization using this compound.
4. Detailed Procedure:
-
Acclimation and Baseline Monitoring (1-2 weeks):
-
Acclimate animals to housing conditions and handling.
-
Perform daily vaginal lavages to confirm regular estrous cycles for each animal. Select only animals with consistent 4-5 day cycles for the synchronization protocol.
-
-
Phase 1: this compound Administration (Duration to be optimized, e.g., 7-10 days):
-
Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for the target dose. A starting dose of 50 mg/kg/day, administered orally via gavage, is suggested based on efficacy in rats.
-
Administer this compound or vehicle to the control group once daily.
-
The duration should be sufficient to ensure all animals' cycles have been arrested. This can be confirmed by daily vaginal cytology, which should show a persistent diestrus-like state.
-
-
Phase 2: this compound Withdrawal (Day 0):
-
Cease administration of this compound. This is considered Day 0 of the synchronization phase.
-
-
Phase 3: Monitoring for Synchronized Estrus (Day 1 onwards):
-
Beginning on the day after this compound withdrawal (Day 1), resume daily vaginal lavages for all animals.
-
Monitor for the appearance of cornified epithelial cells, indicative of estrus. A majority of animals are expected to enter estrus within a narrow time frame (e.g., 2-4 days post-withdrawal).
-
Once the desired stage of the estrous cycle is confirmed, the synchronized cohort is ready for the intended experimental procedures.
-
Conclusion
This compound, through its mechanism as a GnRH receptor antagonist, demonstrates a clear capacity to modulate the HPG axis and interrupt the normal estrous cycle in animal models. While existing research has focused on its therapeutic applications, the data strongly support its potential use for estrous cycle synchronization in a research setting. The provided protocols offer a framework for both the characterization of this compound's effects and a proposed method for its application in estrous synchronization. Researchers should note that dosages and treatment durations may require optimization for different species and specific experimental needs.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Linzagolix Solubility Challenges in In-Vitro Experiments
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for solubility issues encountered when working with linzagolix in in-vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2][3] this compound is soluble in DMSO at a concentration of 125 mg/mL.[2][3] It is also soluble in other organic solvents like acetonitrile.
Q2: My this compound powder is not dissolving completely in my aqueous cell culture medium. Why is this happening?
A2: this compound is classified as slightly soluble in water. Direct dissolution in aqueous-based media will likely result in poor solubility and precipitation. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, before further dilution into your aqueous experimental medium.
Q3: What is the maximum concentration of DMSO that is safe for my cell culture experiments?
A3: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to minimize cytotoxicity. However, it is best practice to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final DMSO concentration used in your assays.
Q4: I am observing precipitation in my cell culture plate after adding the diluted this compound solution. What can I do?
A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with poorly soluble compounds. To address this, consider the following:
-
Decrease the final concentration: The precipitation may be due to the final concentration of this compound exceeding its solubility limit in the aqueous medium. Try working with a lower final concentration.
-
Optimize the dilution method: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach. First, dilute the stock into a smaller volume of media and then add this intermediate dilution to the final volume.
-
Use a solubilizing agent: For challenging cases, the use of solubilizing excipients like surfactants (e.g., Tween-80) or cyclodextrins in your final medium preparation might be necessary.
Q5: Should I be concerned about this compound interacting with components in my cell culture medium?
A5: In-vitro studies have shown that this compound has a low potential for forming insoluble precipitates or chelate complexes with metal ions like iron and calcium under simulated fasted and fed state conditions. This suggests a low risk of such interactions in standard cell culture media.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with this compound.
Problem 1: this compound powder will not dissolve in the initial solvent.
| Possible Cause | Troubleshooting Step |
| Incorrect solvent choice. | Ensure you are using a recommended organic solvent such as DMSO or acetonitrile. |
| Insufficient solvent volume. | Increase the volume of the solvent to ensure the concentration is within the known solubility limits (e.g., up to 125 mg/mL in DMSO). |
| Low-quality solvent. | Use fresh, anhydrous (hygroscopic) DMSO for the best results. |
| Compound has precipitated out of solution due to temperature changes. | Gentle warming (e.g., in a 37°C water bath) and sonication can aid dissolution. |
Problem 2: The prepared this compound stock solution appears cloudy or contains visible particles.
| Possible Cause | Troubleshooting Step |
| Saturation limit exceeded. | The concentration of this compound is too high for the solvent. Dilute the solution with more solvent until it becomes clear. |
| Incomplete dissolution. | Vortex the solution vigorously. If particles persist, brief sonication may be required to ensure complete dissolution. |
| Contamination of the solvent or compound. | Use high-purity this compound and fresh, high-quality solvents. |
Problem 3: Precipitation occurs when diluting the DMSO stock solution into the aqueous cell culture medium.
| Possible Cause | Troubleshooting Step |
| Final concentration exceeds aqueous solubility. | Reduce the final working concentration of this compound in your experiment. |
| "Solvent-shock" or rapid change in solvent polarity. | Employ a stepwise dilution method. First, create an intermediate dilution in a smaller volume of media before adding it to the final volume. |
| Temperature of the medium. | Ensure your cell culture medium is at the appropriate temperature (e.g., 37°C) before adding the this compound stock solution. |
| Presence of incompatible components in the medium. | While unlikely based on available data, consider performing a solubility test in a simpler buffer (e.g., PBS) to rule out medium-specific interactions. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Slightly soluble / 0.00125 mg/mL (predicted) | |
| DMSO | 125 mg/mL | |
| Acetonitrile | Soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 508.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out 5.084 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter. If needed, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure (for a final concentration of 10 µM in 1 mL of medium):
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium in a sterile microcentrifuge tube. This creates a 100 µM intermediate solution.
-
Vortex the intermediate dilution gently.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in your experimental well to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Gently mix the contents of the well.
-
Always include a vehicle control in your experiment (e.g., 0.1% DMSO in cell culture medium) to account for any solvent effects.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in in-vitro assays.
Caption: Simplified signaling pathway of GnRH and the antagonistic action of this compound.
References
Identifying and mitigating off-target effects of Linzagolix in cell culture
Welcome to the Technical Support Center for investigating the cellular effects of Linzagolix. This guide is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound?
A1: this compound is a selective, orally bioavailable, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Its primary mechanism is to competitively bind to GnRH receptors, which are G-protein coupled receptors (GPCRs) located on pituitary gonadotrope cells.[3][4] This binding inhibits the downstream signaling cascade normally initiated by GnRH, leading to the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[5] The ultimate on-target effect is a dose-dependent reduction in the production of sex hormones like estrogen and progesterone, which is therapeutic for hormone-dependent conditions.
Q2: What are the general signs of potential off-target effects in my cell culture experiments?
A2: While this compound is known for its high selectivity, it is crucial to monitor for potential off-target effects, which can manifest in several ways:
-
Unexpected Phenotypes: Observing cellular responses that are not consistent with the known GnRH signaling pathway, such as unexpected changes in cell morphology, adhesion, or differentiation.
-
High Cytotoxicity: Significant cell death occurring at concentrations close to or below the effective dose for on-target activity.
-
Effects in Control Cells: Observing a biological response in a cell line that does not express the GnRH receptor (GnRHR).
-
Discrepancy with Orthogonal Approaches: Achieving a different cellular outcome when using a structurally unrelated GnRH antagonist or when silencing the GnRH receptor via genetic methods (e.g., siRNA, CRISPR).
Q3: How should I select appropriate cell lines for studying this compound?
A3: A robust experimental design requires at least two types of cell lines:
-
GnRHR-Positive Cell Line: Use a cell line that endogenously expresses the GnRH receptor to study on-target effects. Well-established models include pituitary-derived cell lines like αT3-1 and LβT2 cells.
-
GnRHR-Negative Control Cell Line: Use a cell line that does not express the GnRH receptor to identify off-target effects. Any response observed in this cell line can be attributed to off-target interactions. The absence of GnRHR expression should be confirmed via methods like RT-qPCR or Western blot before starting experiments.
Q4: Are there any publicly known off-targets for this compound?
A4: Preclinical and pharmacological studies have highlighted this compound as a highly potent and selective antagonist of the GnRH receptor. To date, specific molecular off-targets have not been prominently reported in publicly available literature. However, the absence of evidence is not evidence of absence. Therefore, researchers should always perform rigorous control experiments to validate that the observed effects in their specific cell system are mediated by the intended on-target activity.
Visualizing the On-Target Pathway and Experimental Logic
To understand this compound's mechanism and the strategy for identifying off-target effects, the following diagrams illustrate the key pathways and workflows.
References
- 1. This compound | C22H15F3N2O7S | CID 16656889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound choline? [synapse.patsnap.com]
Technical Support Center: Optimizing Linzagolix Dosage to Mitigate Bone Mineral Density Loss
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Linzagolix dosage to minimize the risk of bone mineral density (BMD) loss during experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during your research.
1. How do I manage a study participant who develops a significant decrease in BMD?
-
Immediate Action: The participant should be discontinued from the this compound treatment.
-
Follow-up: Conduct a thorough follow-up including a repeat Dual-Energy X-ray Absorptiometry (DXA) scan to confirm the initial findings.
-
Consider Add-Back Therapy (ABT): If the participant was on a this compound-only regimen, the introduction of hormonal add-back therapy (e.g., 1 mg estradiol and 0.5 mg norethisterone acetate) should be considered if re-initiating treatment is necessary for the study's primary endpoints.[1][2] In clinical trials, switching patients who were on 200 mg of this compound alone to a regimen with ABT showed recovery of initial BMD loss.[1]
-
Risk Assessment: Evaluate the participant for other risk factors for osteoporosis.[3]
2. What should I do if a participant's serum estradiol levels fall below the target range of 20-60 pg/mL with a low dose of this compound?
-
Dosage Adjustment: If the protocol allows, consider a dose reduction. The goal is to maintain estradiol levels sufficient to mitigate BMD loss while still achieving the desired therapeutic effect.[4]
-
Monitor Symptoms: Closely monitor for hypoestrogenic side effects such as hot flushes.
-
BMD Surveillance: Increase the frequency of BMD monitoring for this participant.
3. How do I interpret BMD Z-scores and T-scores in the context of a this compound trial?
-
T-score: Compares the participant's BMD to that of a healthy young adult. A T-score of -2.5 or lower indicates osteoporosis.
-
Z-score: Compares the participant's BMD to that of an age- and sex-matched population. A Z-score of -2.0 or lower is considered below the expected range for age.
-
Clinical Significance: While some BMD loss is an expected effect of this compound, a clinically meaningful reduction (e.g., >5%) warrants intervention. In long-term studies, mean Z-scores did not show marked changes over time in participants treated with this compound.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound and how does it affect bone mineral density?
This compound is an oral gonadotropin-releasing hormone (GnRH) receptor antagonist. It competitively binds to GnRH receptors in the pituitary gland, which inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a dose-dependent suppression of ovarian estrogen production. Since estrogen is crucial for maintaining bone density, the resulting hypoestrogenic state can lead to a decrease in BMD.
What are the recommended dosages of this compound to minimize BMD loss?
Clinical trial data suggests two primary strategies to mitigate BMD loss:
-
Low-dose monotherapy: A daily dose of 75 mg or 100 mg of this compound without add-back therapy has been shown to cause minimal BMD loss, which may be acceptable for long-term treatment.
-
High-dose with add-back therapy: A daily dose of 200 mg of this compound combined with hormonal add-back therapy (e.g., 1 mg estradiol/0.5 mg norethisterone acetate) effectively prevents significant BMD loss.
A high dose of 200 mg this compound without ABT is generally recommended only for short-term use (less than 6 months) due to the higher risk of BMD reduction.
What is add-back therapy and why is it used with this compound?
Add-back therapy (ABT) involves the co-administration of low-dose estrogen and a progestin. It is used to counteract the hypoestrogenic side effects of GnRH antagonists like this compound, most notably bone mineral density loss and vasomotor symptoms. The "estrogen threshold hypothesis" is the principle behind ABT, aiming to provide enough estrogen to protect the bones without reactivating the underlying estrogen-dependent condition being treated.
How is bone mineral density monitored in clinical trials for this compound?
The standard method for monitoring BMD in this compound clinical trials is through Dual-Energy X-ray Absorptiometry (DXA) scans of the lumbar spine, femoral neck, and total hip. Baseline scans are performed before initiating treatment, and follow-up scans are typically conducted at regular intervals (e.g., 24 and 52 weeks) to assess changes in BMD.
Data on this compound Dosage and Bone Mineral Density
The following tables summarize the quantitative data on the effects of different this compound dosing regimens on bone mineral density from key clinical trials.
Table 1: Percent Change in Lumbar Spine BMD at 24 Weeks in the PRIMROSE 1 & 2 Trials
| Treatment Group | PRIMROSE 1 Mean % Change | PRIMROSE 2 Mean % Change |
| Placebo | +0.4% to +0.5% | +0.4% to +0.5% |
| 100 mg this compound | -2.0% to -2.1% | -2.0% to -2.1% |
| 100 mg this compound + ABT | -0.8% to -1.4% | -0.8% to -1.4% |
| 200 mg this compound | -3.3% | -4.1% |
| 200 mg this compound + ABT | -0.8% to -1.4% | -0.8% to -1.4% |
Data sourced from clinical trial results.
Table 2: Percent Change in Lumbar Spine BMD in the EDELWEISS 3 Trial (6 Months)
| Treatment Group | Mean % Change in Lumbar Spine BMD |
| 75 mg this compound | -0.89% |
| 200 mg this compound + ABT | -0.79% |
Data sourced from the EDELWEISS 3 clinical trial.
Experimental Protocols
Protocol: Assessment of Bone Mineral Density using Dual-Energy X-ray Absorptiometry (DXA)
-
Objective: To quantify bone mineral density of the lumbar spine, femoral neck, and total hip.
-
Equipment: A calibrated DXA scanner.
-
Procedure:
-
A baseline DXA scan should be performed for all participants before the initiation of this compound treatment.
-
Participants should be positioned according to the manufacturer's guidelines for the specific scanner being used.
-
Scans of the lumbar spine (L1-L4), non-dominant femoral neck, and total hip are acquired.
-
Follow-up scans should be conducted at pre-defined intervals (e.g., 24 weeks, 52 weeks) to monitor changes from baseline.
-
To ensure consistency, the same DXA machine should be used for all scans for a given participant, and quality control procedures should be performed regularly.
-
-
Data Analysis:
-
BMD is typically reported in g/cm².
-
Changes in BMD are calculated as a percentage change from baseline.
-
T-scores and Z-scores are also calculated to compare the participant's BMD to reference populations.
-
Visualizations
Caption: GnRH signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for a clinical trial assessing this compound.
References
- 1. obgproject.com [obgproject.com]
- 2. Two-year follow-up study (PRIMROSE 3) to assess bone mineral density in subjects with uterine fibroids completing the PRIMROSE 1 and PRIMROSE 2 this compound trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound – new perspectives in the pharmacotherapeutic management of uterine fibroids and endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of this compound in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in Linzagolix pharmacokinetic studies
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering variability in Linzagolix pharmacokinetic (PK) studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected pharmacokinetic profile of this compound?
This compound is an oral, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] It generally exhibits a predictable and linear pharmacokinetic profile with low variability.[2][3][4] After oral administration, it is rapidly absorbed, reaching peak plasma concentrations (Tmax) in approximately 2 hours.[5] It has a half-life of about 15 hours, which supports once-daily dosing. Studies have shown it has high bioavailability (around 80%) and its absorption is not significantly affected by food.
Q2: What are the primary metabolic pathways for this compound?
This compound is metabolized in the liver. While up to seven metabolites have been identified, they account for less than 10% of the total drug-related exposure in plasma. The two main demethylated metabolites are formed by cytochrome P450 enzymes:
-
KP017: Primarily formed by CYP2C9.
-
KP046: Primarily formed by CYP2C8, CYP2C9, and CYP3A4. Unchanged this compound is the main component found circulating in plasma.
Q3: How significant is the risk of drug-drug interactions (DDIs) with this compound?
This compound appears to have a low risk for clinically significant drug-drug interactions. Phase 1 clinical trials indicated that this compound does not meaningfully induce CYP3A4, a common pathway for drug metabolism. Furthermore, non-clinical studies have shown it is unlikely to cause interactions by chelating with metal ions like iron or calcium.
Q4: Are there known population differences that affect this compound pharmacokinetics?
Initial Phase 1 studies showed no significant differences in the pharmacokinetic profile between Japanese and European women. However, like many drugs, patient-specific factors such as hepatic or renal function could influence exposure. This compound should be avoided in patients with severe hepatic impairment (Child-Pugh C) or moderate to severe renal disease. A clinical trial was specifically designed to evaluate its pharmacokinetics in subjects with varying degrees of renal impairment.
Pharmacokinetic Parameter Summary
The following table summarizes key pharmacokinetic parameters for this compound reported in clinical studies.
| Parameter | Value | Dosing Condition | Source(s) |
| Time to Peak (Tmax) | ~2 hours | Single 100 mg or 200 mg dose | |
| Half-life (T½) | ~15 hours | Multiple doses | |
| Bioavailability | ~80% | Oral administration | |
| Apparent Clearance (CL/F) | 0.422 L/h | Population PK Model | |
| Volume of Distribution (Vd) | ~11 L | After 7 days of 100-200 mg doses | |
| Median Trough Levels | 3250–4750 ng/mL | 100 mg/day | |
| Median Trough Levels | 6700–11,700 ng/mL | 200 mg/day |
Troubleshooting Guide for Unexpected Variability
While this compound is noted for its low intrinsic PK variability, unexpected variance in study data often points to methodological issues. Use this guide to diagnose potential sources of error.
Issue: High Inter-Subject or Intra-Subject Variability in PK Parameters (AUC, Cmax)
High variability can compromise study power and obscure true dose-exposure relationships. Follow this workflow to identify the root cause.
Caption: Troubleshooting workflow for high PK variability.
Experimental Protocols
Representative Protocol: Quantification of this compound in Human Plasma via UPLC-MS/MS
While a specific public protocol for this compound is not available, this guide is based on standard, validated methods for other oral GnRH antagonists like Elagolix and Relugolix. Laboratories must validate their own assays according to regulatory guidelines.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or another drug like diazepam or apalutamide). Vortex for 30 seconds.
-
Add 300-400 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
2. Chromatographic Conditions (UPLC)
-
System: Waters Acquity UPLC or equivalent.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.30 mL/min.
-
Gradient Program:
-
0.0-0.5 min: 10% B
-
0.5-1.0 min: 10% to 90% B
-
1.0-2.0 min: Hold at 90% B
-
2.0-2.1 min: 90% to 10% B
-
2.1-3.0 min: Hold at 10% B (re-equilibration)
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions (MS/MS)
-
System: Triple quadrupole mass spectrometer (e.g., Sciex API 6000, Waters Xevo TQ-S).
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS must be optimized. For example, for Relugolix, a transition of m/z 624.30 → 547.88 is used.
-
Instrument Parameters: Optimize cone voltage and collision energy for maximum signal intensity for each transition.
Visualizations
This compound Mechanism of Action
This compound competitively binds to GnRH receptors on the pituitary gland, which blocks the downstream signaling cascade that leads to estrogen production.
Caption: Mechanism of action of this compound.
This compound Metabolic Pathway
This compound is metabolized by several CYP450 enzymes into minor metabolites.
Caption: Primary metabolic pathways of this compound.
References
- 1. This compound | C22H15F3N2O7S | CID 16656889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Profile of this compound in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Profile of this compound in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
Linzagolix Oral Bioavailability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the impact of food on the oral bioavailability of the gonadotropin-releasing hormone (GnRH) receptor antagonist, Linzagolix.
Frequently Asked Questions (FAQs)
Q1: What is the overall impact of food on the oral bioavailability of this compound?
A1: The co-administration of this compound with food does not have a clinically significant effect on its overall systemic exposure (AUC). Therefore, this compound can be administered with or without food.[1][2]
Q2: How does a high-fat meal specifically affect the pharmacokinetics of this compound?
A2: Administration of this compound with a high-fat meal results in a delay in the time to reach maximum plasma concentration (Tmax) and a slight decrease in the peak plasma concentration (Cmax). However, the total drug exposure (AUC) remains unchanged.
Q3: Are there any specific dietary recommendations for patients taking this compound in a clinical trial setting?
A3: Based on the available data, no specific dietary restrictions are necessary when administering this compound. Its pharmacokinetic profile is not significantly altered by food to a clinically relevant extent.[1][2]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| High variability in pharmacokinetic data between fed and fasted states. | Inconsistent timing of meal and drug administration. | Ensure strict adherence to the protocol, with the meal consumed at a fixed time before drug administration. Standardize the meal composition for all subjects in the fed arm of the study. |
| Unexpectedly low Cmax in the fed state. | The slight decrease in Cmax is an expected effect of a high-fat meal on this compound absorption. | This is not necessarily an anomaly. Refer to the established pharmacokinetic parameters. A decrease of approximately 18% in Cmax with a high-fat meal has been reported. |
| Delayed Tmax beyond the expected timeframe. | Delayed gastric emptying due to the high-fat meal is the likely cause. | This is a known food effect. Ensure that blood sampling times are scheduled to capture the delayed peak concentration, potentially extending the sampling schedule. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound under fasted and fed conditions, based on data from regulatory assessments.
| Pharmacokinetic Parameter | Fasted State | Fed State (High-Fat Meal) | % Change |
| Tmax (median) | 2.0 hours | 4.75 hours | +137.5% |
| Cmax | Not specified | Decreased by 18.35% | -18.35% |
| AUC | No change | No change | 0% |
Experimental Protocols
Representative Protocol for a Food-Effect Bioavailability Study of this compound
This protocol is a representative methodology based on FDA guidelines for food-effect bioavailability studies and the known pharmacokinetic profile of this compound.
1. Study Design:
-
A single-dose, open-label, randomized, two-period, two-sequence crossover study.
2. Study Population:
-
Healthy adult female volunteers of childbearing potential.
-
Key inclusion criteria: Age 18-45 years, Body Mass Index (BMI) between 18.5 and 30.0 kg/m ², good health as determined by medical history, physical examination, and clinical laboratory tests.
-
Key exclusion criteria: History of gastrointestinal disorders, use of medications that could interfere with drug absorption or metabolism, pregnancy or lactation.
3. Treatment Arms:
-
Treatment A (Fasted): A single oral dose of this compound administered after an overnight fast of at least 10 hours.
-
Treatment B (Fed): A single oral dose of this compound administered 30 minutes after the start of a standardized high-fat, high-calorie breakfast.
4. Standardized High-Fat Meal Composition:
-
Approximately 800 to 1000 kcal.
-
50-65% of total calories from fat.
-
25-35% of total calories from carbohydrates.
-
15-25% of total calories from protein.
-
Example: Two eggs fried in butter, two strips of bacon, four ounces of hash brown potatoes, two slices of toast with butter, and eight ounces of whole milk.
5. Dosing and Washout Period:
-
A single oral dose of this compound (e.g., 200 mg).
-
A washout period of at least 7 days between the two treatment periods.
6. Blood Sampling:
-
Serial venous blood samples are collected at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
7. Bioanalytical Method:
-
Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
8. Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters are calculated using non-compartmental methods:
-
Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t).
-
Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf).
-
Maximum observed plasma concentration (Cmax).
-
Time to reach Cmax (Tmax).
-
9. Statistical Analysis:
-
The primary pharmacokinetic parameters (AUC and Cmax) are log-transformed and analyzed using an analysis of variance (ANOVA) model.
-
The geometric mean ratios (Fed/Fasted) and their 90% confidence intervals are calculated to assess the effect of food.
Visualizations
Caption: Workflow of a typical crossover food effect study.
References
Navigating Co-Administration: A Technical Guide to Linzagolix Drug-Drug Interaction Potential
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a comprehensive overview of the potential for drug-drug interactions (DDIs) when co-administering other compounds with Linzagolix. The information is compiled from in vitro and in vivo studies to assist researchers in designing and interpreting their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound?
A1: this compound is primarily metabolized by cytochrome P450 enzymes CYP2C8 and CYP2C9. A minor metabolic pathway involves CYP3A4.[1] Unchanged this compound is the main component found circulating in plasma.
Q2: Does this compound have the potential to inhibit or induce major CYP enzymes?
A2: In vitro studies have been conducted to evaluate the potential of this compound to inhibit or induce major CYP enzymes. A phase 1 trial indicated that this compound does not cause any meaningful induction of CYP3A4, suggesting a low risk of interaction with hormonal add-back therapies metabolized by this enzyme.[2]
Q3: Are there clinically relevant interactions with drug transporters?
A3: Based on available information, this compound is not expected to have clinically significant interactions with the transporter proteins OATP1B1 or OATP1B3.[2]
Q4: What are the recommendations for co-administering this compound with inhibitors of its metabolizing enzymes?
A4: Caution is advised when co-administering this compound with strong inhibitors of CYP2C8 and CYP2C9. Since this compound is primarily metabolized by these enzymes, their inhibition could lead to increased plasma concentrations of this compound, potentially increasing the risk of adverse effects. Monitoring for such effects is recommended.
Q5: Is there a risk of interaction when this compound is co-administered with substrates of CYP2C8?
A5: Yes, it is recommended to monitor for an increase in adverse reactions associated with other CYP2C8 substrates when they are co-administered with this compound.[3][4] Particular caution should be exercised with CYP2C8 substrates that have a narrow therapeutic window.
Q6: Has the co-administration of this compound with food been studied?
A6: The co-administration of this compound with food does not have a clinically significant effect on its pharmacokinetics.
Q7: Are there any known interactions with hormonal therapies?
A7: A phase 1 clinical trial was conducted to assess the impact of this compound on the induction of CYP3A4, which is the primary enzyme responsible for the metabolism of hormonal add-back therapy (ABT). The study found no meaningful induction of CYP3A4 by this compound, suggesting a low risk of it disrupting the metabolism of hormonal ABT.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high plasma concentrations of this compound | Co-administration with a strong inhibitor of CYP2C8 or CYP2C9. | Review all co-administered medications for known inhibitory effects on CYP2C8 and CYP2C9. If a strong inhibitor is identified, consider dose adjustment or alternative therapies and monitor the patient for adverse events. |
| Increased adverse events associated with a co-administered drug that is a CYP2C8 substrate. | Potential inhibition of CYP2C8 by this compound, leading to increased exposure to the co-administered drug. | Monitor plasma concentrations of the co-administered drug, if possible. Consider dose reduction of the CYP2C8 substrate and monitor the patient for signs of toxicity. |
| Variability in this compound exposure not attributable to co-medications. | Genetic polymorphisms in CYP2C8 or CYP2C9. | While not extensively detailed in the provided search results, consider the potential influence of genetic variability in metabolizing enzymes on drug exposure. |
Quantitative Data on Drug-Drug Interactions
At present, specific quantitative data from in vivo drug-drug interaction studies, such as geometric mean ratios for AUC and Cmax, and in vitro data, such as IC50 or Ki values, are not available in the public domain. The European Medicines Agency (EMA) has indicated that in vitro studies on CYP induction/inhibition and transporter interactions have been conducted.
Experimental Methodologies
Detailed protocols for the in vitro and in vivo drug-drug interaction studies are not publicly available. However, based on standard practices in drug development, the following methodologies are typically employed:
In Vitro Studies
-
CYP Inhibition Assays: These assays typically use human liver microsomes or recombinant human CYP enzymes. A probe substrate for each CYP is incubated with the enzyme in the presence and absence of varying concentrations of the investigational drug (this compound). The formation of the metabolite of the probe substrate is measured to determine the half-maximal inhibitory concentration (IC50) of the investigational drug.
-
CYP Induction Assays: Freshly isolated human hepatocytes are typically used for these studies. The hepatocytes are treated with the investigational drug for a period of time (e.g., 48-72 hours), and the induction of CYP enzyme expression is measured at the mRNA and/or protein level, as well as by assessing enzyme activity.
-
Transporter Interaction Assays: These studies utilize cell lines that overexpress specific drug transporters (e.g., OATP1B1, OATP1B3, P-gp, BCRP). The ability of the investigational drug to inhibit the transport of a known substrate of the transporter is evaluated to determine its IC50 value.
In Vivo Studies
-
Clinical Drug-Drug Interaction Studies: These are typically conducted in healthy volunteers. In a "victim" study, subjects receive a probe drug (a sensitive substrate of a specific enzyme or transporter) with and without the investigational drug (this compound) to assess the effect of the investigational drug on the probe drug's pharmacokinetics. In a "perpetrator" study, subjects receive the investigational drug with and without a known inhibitor or inducer of its metabolic pathways to assess the impact on the investigational drug's pharmacokinetics. Blood samples are collected at various time points to determine pharmacokinetic parameters such as AUC and Cmax.
Visualizing this compound's Metabolic Pathway and Interaction Potential
The following diagrams illustrate the key metabolic pathways of this compound and the logical flow for assessing its drug-drug interaction potential.
Caption: Metabolic pathways of this compound.
Caption: Workflow for DDI assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Profile of this compound in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yselty | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Minimizing Placebo Effect in Linzagolix Pain Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Linzagolix pain studies. The focus is on practical strategies to minimize the placebo effect, a significant challenge in studies with subjective endpoints like pain.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected placebo response rate in endometriosis pain studies, and how might this impact our this compound trial?
A1: The placebo response can be substantial in pain studies, potentially obscuring the true efficacy of the investigational treatment.[1] In chronic pain studies, the placebo effect is generally estimated to account for about 30% of the analgesic response.[1] In endometriosis clinical trials, significant placebo effects have been observed, with some studies showing that nearly two-thirds of women in a placebo control group reported no response to the placebo treatment. Other research indicates that a notable percentage of patients receiving a placebo do report some benefit. For example, one study observed an overall placebo effect of 25%, which rose to over 50% in two-thirds of the women. This high variability underscores the importance of implementing strategies to mitigate this effect in your this compound trial to ensure accurate assessment of its therapeutic benefit.
Q2: How can we proactively manage patient expectations to minimize the placebo effect in our this compound study?
A2: Managing patient expectations is a critical step in reducing the placebo effect.[2] Patient expectation of an analgesic response can significantly impact the reported efficacy of a treatment.[3] Here are several strategies:
-
Neutral Communication: Train study staff to use neutral and standardized language when interacting with participants. Avoid overly optimistic or suggestive language about the potential benefits of the treatment.
-
Informed Consent Process: The informed consent process should clearly state that the study involves a placebo and that not all participants will receive the active drug. This helps to set realistic expectations from the outset.
-
Patient Education: Provide educational materials that explain the nature of clinical trials, the role of a placebo, and the importance of accurate pain reporting. This can empower patients to be more objective in their self-assessments.
Q3: What are the most effective clinical trial designs to minimize the placebo effect in a this compound pain study?
A3: Several innovative trial designs can help to reduce the impact of the placebo response. Two commonly considered designs are:
-
Placebo Run-In Period: This involves a period at the beginning of the trial where all participants receive a placebo. Those who show a significant improvement in pain symptoms are identified as "placebo responders" and may be excluded from the main trial. However, it's important to note that meta-analyses have shown mixed results regarding the effectiveness of this approach in meaningfully reducing the placebo response.
-
Sequential Parallel Comparison Design (SPCD): This two-stage design is particularly useful in studies with high placebo response rates. In the first stage, participants are randomized to either this compound or a placebo. Placebo non-responders from the first stage are then re-randomized to either this compound or a placebo in the second stage. The final analysis pools data from both stages, which can increase the statistical power of the study and reduce the required sample size.
Q4: How can we standardize pain assessment and reporting across different study sites to reduce variability and placebo effect?
A4: Standardizing data collection is crucial for minimizing variability that can contribute to the placebo effect. A key strategy is the use of centralized raters . Instead of having pain assessments conducted by different staff members at each study site, a centralized group of trained raters can conduct these assessments remotely via video or teleconference. This approach has been shown to improve inter-rater reliability, reduce scoring bias, and lead to a significantly lower placebo response compared to site-based ratings.
Troubleshooting Guides
Issue 1: High variability in baseline pain scores is being observed during screening.
-
Potential Cause: Patients may be consciously or unconsciously exaggerating their pain levels to ensure they meet the inclusion criteria for the study. This can lead to a "regression to the mean" effect, where pain scores naturally decrease over time, mimicking a placebo response.
-
Troubleshooting Steps:
-
Implement a washout period: For patients on prior pain medication, ensure an adequate washout period before baseline assessment.
-
Multiple Baseline Assessments: Collect pain scores at multiple time points before randomization to establish a more stable and reliable baseline.
-
Patient Training: Train patients on how to accurately and consistently use pain rating scales. Provide clear instructions and check for understanding.
-
Issue 2: A higher-than-expected placebo response is being noted in the initial data analysis.
-
Potential Cause: This could be due to several factors, including patient and staff expectations, inconsistencies in study procedures across sites, or a patient population that is highly susceptible to the placebo effect.
-
Troubleshooting Steps:
-
Review Site-Specific Data: Analyze the data to see if the high placebo response is concentrated at specific study sites. If so, investigate the procedures and staff-patient interactions at those sites for any deviations from the protocol.
-
Retrain Study Staff: Conduct a refresher training session for all study staff, emphasizing the importance of neutral communication and standardized procedures.
-
Analyze Patient Characteristics: Explore the baseline characteristics of the placebo responders to identify any predictive factors. This information can be valuable for designing future studies.
-
Data Presentation
Table 1: Placebo and Active Treatment Response Rates in GnRH Antagonist Trials for Endometriosis-Associated Pain
| Study / Treatment | Outcome Measure | Placebo Response Rate | Active Treatment Response Rate |
| Elagolix (Elaris EM-I) | Dysmenorrhea Responder Rate | 22.7% | 46.4% (150mg QD) / 75.8% (200mg BID) |
| Elagolix (Elaris EM-I) | Non-Menstrual Pelvic Pain (NMPP) Responder Rate | 36.5% | 50.4% (150mg QD) / 54.5% (200mg BID) |
| Relugolix Combination Therapy (SPIRIT 1) | Dysmenorrhea Responder Rate | 27% | 75% |
| Relugolix Combination Therapy (SPIRIT 1) | NMPP Responder Rate | 40% | 59% |
| Triptorelin | Reduction in Pain Symptoms | Significant improvement | Significantly greater reduction than placebo |
Data synthesized from studies on GnRH antagonists for endometriosis-associated pain.
Experimental Protocols
Protocol 1: Placebo Run-In Period
-
Objective: To identify and exclude "high placebo responders" before randomization.
-
Procedure:
-
All eligible participants enter a single-blind run-in phase where they receive a placebo that is presented as a potentially active drug.
-
This period typically lasts for a pre-specified duration (e.g., 4 weeks).
-
Participants record their pain scores daily using a validated pain scale (e.g., Numerical Rating Scale).
-
At the end of the run-in period, participants who demonstrate a pre-defined level of pain reduction (e.g., >30% decrease from baseline) are classified as placebo responders and are excluded from the subsequent randomization phase.
-
Remaining participants proceed to be randomized to either this compound or a placebo.
-
Protocol 2: Sequential Parallel Comparison Design (SPCD)
-
Objective: To reduce the impact of the placebo response and increase statistical power.
-
Procedure:
-
Stage 1: Participants are randomized to receive either this compound or a placebo for a defined period (e.g., 12 weeks).
-
Pain outcomes are assessed at the end of Stage 1.
-
Participants in the placebo group who do not show a pre-specified level of improvement ("placebo non-responders") are identified.
-
Stage 2: The placebo non-responders from Stage 1 are re-randomized to receive either this compound or a placebo for a second treatment period (e.g., another 12 weeks).
-
Analysis: The final efficacy analysis pools the data from all participants in Stage 1 with the data from the re-randomized placebo non-responders in Stage 2.
-
Visualizations
Caption: Factors contributing to the placebo effect and corresponding mitigation strategies.
Caption: Experimental workflow for a clinical trial with a placebo run-in period.
Caption: Experimental workflow for a Sequential Parallel Comparison Design (SPCD).
References
Stability of Linzagolix in different laboratory storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of linzagolix under various laboratory storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer: Publicly available, detailed quantitative stability data and specific degradation pathways for this compound are limited. The information provided here is a combination of available data for this compound, general knowledge for small molecule stability testing, and data from analogous GnRH antagonists. It is intended for guidance and informational purposes only. Always refer to the manufacturer's instructions and perform your own stability studies for critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
A1: Solid this compound powder is generally stable and can be shipped at ambient temperatures for short durations[1]. For long-term storage, it is recommended to store the powder in a dry, dark place at -20°C, which should ensure stability for up to three years[1][2]. For short-term storage of a few days to weeks, refrigeration at 0-4°C is also acceptable[1].
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO[2]. It is recommended to prepare a concentrated stock solution in DMSO and store it in aliquots to avoid repeated freeze-thaw cycles. For long-term storage, stock solutions can be kept at -80°C for up to one year. For shorter periods of up to a month, storage at -20°C is also an option.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not detailed in public literature, it is a standard practice to protect pharmaceutical compounds from light to prevent photodegradation. The ICH Q1B guidelines recommend specific conditions for photostability testing. It is advisable to store both solid this compound and its solutions in light-protecting containers (e.g., amber vials) or in the dark.
Q4: Has a stability-indicating analytical method for this compound been developed?
A4: Yes, a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in tablet dosage form has been developed and validated according to ICH guidelines. This method is specific, accurate, and robust, making it suitable for quality control and stability studies.
Troubleshooting Guide
Q5: I am seeing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A5: Unexpected peaks in an HPLC chromatogram can indicate the presence of impurities or degradation products. Consider the following possibilities:
-
Sample Degradation: Your this compound sample may have degraded due to improper storage conditions (e.g., exposure to high temperatures, light, or incompatible solvents) or prolonged storage.
-
Contamination: The sample, solvent, or HPLC system might be contaminated.
-
Excipients: If you are analyzing a formulated product, the extra peaks could be from excipients. A blank run with the formulation excipients without this compound can help identify these peaks.
To troubleshoot, review your storage and handling procedures, ensure the purity of your solvents, and run appropriate controls on your HPLC system. If degradation is suspected, a forced degradation study can help to intentionally generate and identify potential degradation products.
Q6: My quantified concentration of this compound is lower than expected. What should I check?
A6: A lower than expected concentration can be due to several factors:
-
Degradation: As mentioned above, this compound may have degraded. Review storage conditions and the age of the sample/solution.
-
Incomplete Dissolution: Ensure that the this compound powder has been completely dissolved in the solvent. Sonication may be recommended to aid dissolution in DMSO.
-
Pipetting or Dilution Errors: Verify your calculations and the calibration of your pipettes.
-
Adsorption: Although not specifically reported for this compound, some compounds can adsorb to the surface of storage containers, especially at low concentrations. Using silanized glass or low-adsorption plasticware might be a consideration.
-
Instrumental Issues: Check the performance of your analytical instrument (e.g., HPLC detector lamp intensity, injector accuracy).
Q7: I need to conduct a forced degradation study on this compound. What conditions should I use?
A7: While a specific forced degradation protocol for this compound is not publicly available, you can follow the ICH Q1A(R2) guidelines and draw from studies on similar GnRH antagonists like relugolix and elagolix. The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating. Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature. GnRH antagonists have shown susceptibility to alkaline conditions.
-
Oxidation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 60-80°C) for an extended period.
-
Photodegradation: Exposure to a combination of visible and UV light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).
It is crucial to have a validated stability-indicating HPLC method in place to resolve this compound from any potential degradation products.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Duration | Reference(s) |
| Solid Powder | -20°C, dry, dark | Long-term (up to 3 years) | |
| 0-4°C, dry, dark | Short-term (days to weeks) | ||
| Ambient Temperature | Shipping (few weeks) | ||
| Stock Solution (in DMSO) | -80°C | Long-term (up to 1 year) | |
| -20°C | Up to 1 month | ||
| 4°C | Short-term (over 1 week) |
Table 2: General Protocol for Forced Degradation Studies
| Stress Condition | Reagent/Parameter | Typical Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | Hours to days | Potential for degradation |
| Base Hydrolysis | 0.1 M NaOH | Hours | Likely degradation |
| Oxidation | 3-30% H₂O₂ | Hours | Likely degradation |
| Thermal | 60-80°C (dry heat) | Days | Potential for degradation |
| Photolytic | 1.2 million lux hours & 200 Wh/m² | Variable | Potential for degradation |
Experimental Protocols & Visualizations
Protocol: Stability-Indicating HPLC Method (General Parameters)
While the exact published method details are not fully available, a typical stability-indicating HPLC method for a small molecule like this compound would involve the following:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile and/or methanol).
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Flow Rate: Typically around 1.0 mL/min.
-
Temperature: Column oven set to a constant temperature (e.g., 25-30°C) to ensure reproducibility.
-
Injection Volume: A fixed volume, typically 10-20 µL.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Diagrams
Caption: Workflow for forced degradation and stability analysis of this compound.
Caption: Troubleshooting logic for unexpected analytical results with this compound.
References
Validation & Comparative
A Comparative Guide: Linzagolix Versus Elagolix for Endometriosis-Associated Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Linzagolix and Elagolix, two oral gonadotropin-releasing hormone (GnRH) receptor antagonists utilized in the management of moderate to severe pain associated with endometriosis. This document synthesizes data from clinical trials to evaluate the performance, efficacy, and safety profiles of these therapies, supported by experimental data and detailed methodologies.
Mechanism of Action: GnRH Antagonism
Both this compound and Elagolix are non-peptide, small-molecule GnRH receptor antagonists.[1][2] They competitively bind to GnRH receptors in the anterior pituitary gland, which inhibits GnRH signaling.[1][3] This action leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[4] The reduction in gonadotropins results in decreased ovarian production of estradiol and progesterone, key hormones in the pathogenesis of endometriosis. Unlike GnRH agonists, these antagonists do not cause an initial "flare-up" of symptoms. The suppression of estrogen levels is reversible upon discontinuation of the drugs.
Comparative Efficacy Data
The following tables summarize the efficacy of this compound and Elagolix in reducing dysmenorrhea (painful periods) and non-menstrual pelvic pain (NMPP), the co-primary endpoints in most clinical trials for endometriosis-associated pain.
Table 1: Efficacy of this compound for Endometriosis-Associated Pain
| Clinical Trial | Dose | Primary Endpoint Met (Dysmenorrhea Responder Rate) | Primary Endpoint Met (NMPP Responder Rate) |
| EDELWEISS 3 (Phase 3) | 75 mg once daily | 44.0% vs 23.5% placebo (p < 0.001) at 3 months | Not statistically significant at 3 months (p=0.279) |
| 200 mg once daily + Add-Back Therapy (ABT) | 72.9% vs 23.5% placebo (p < 0.001) at 3 months | 47.3% vs 30.9% placebo (p = 0.007) at 3 months | |
| EDELWEISS 1 (Phase 2b) | 75 mg once daily | 61.5% vs 34.5% placebo at 12 weeks | Statistically significant responder rate of 58.5% |
| 200 mg once daily | 56.3% vs 34.5% placebo at 12 weeks | - |
Responder definition typically involves a clinically meaningful reduction in pain scores without an increase in analgesic use. Add-Back Therapy (ABT) consists of estradiol and norethindrone acetate to mitigate hypoestrogenic side effects.
Table 2: Efficacy of Elagolix for Endometriosis-Associated Pain
| Clinical Trial | Dose | Co-Primary Endpoint Met (Dysmenorrhea Responder Rate) | Co-Primary Endpoint Met (NMPP Responder Rate) |
| Pivotal Phase 3 Trials (Study 1 & 2) | 150 mg once daily | Study 1: 46% vs 20% placebo at 3 months | Study 1: 50% vs 36% placebo at 3 months |
| 200 mg twice daily | Study 1: 76% vs 20% placebo at 3 months | Study 1: 55% vs 36% placebo at 3 months |
Responder definition for Elagolix trials was a clinically meaningful reduction in dysmenorrhea and NMPP scores at month 3, with no increase in analgesic use.
Comparative Safety and Tolerability Data
The primary safety concerns with GnRH antagonists are related to hypoestrogenic side effects, most notably bone mineral density (BMD) loss and vasomotor symptoms (hot flushes).
Table 3: Key Safety Findings for this compound and Elagolix
| Adverse Event | This compound | Elagolix |
| Bone Mineral Density (BMD) Loss (Lumbar Spine) | EDELWEISS 3 (at 6 months): -0.89% (75 mg), -0.79% (200 mg + ABT) | Phase 3 Trials (at 6 months): Dose-dependent decreases. Higher proportion of subjects with >5% decrease in the 200 mg BID group compared to placebo. |
| Hot Flushes | EDELWEISS 3: 7.5% (75 mg), 6.8% (200 mg + ABT), 2.5% (placebo) | Dose-dependent increases reported in clinical trials. |
| Headache | EDELWEISS 3: 8.1% (75 mg), 10.5% (200 mg + ABT), 8.0% (placebo) | One of the most common adverse events reported. |
| Amenorrhea | Dose-dependent increase. | 7% to 57% of women with 200 mg twice per day dose. |
Experimental Protocols
A standardized approach is generally employed in the clinical evaluation of treatments for endometriosis-associated pain.
Key Clinical Trial Methodologies
The EDELWEISS 3 trial for this compound was a multicenter, prospective, randomized, double-blind, placebo-controlled Phase 3 study. Participants were women aged 18-49 with a surgical diagnosis of endometriosis within the last 10 years and moderate to severe endometriosis-associated pain. The study evaluated two doses of this compound (75 mg once daily and 200 mg once daily with ABT) against a placebo over a 6-month treatment period. Pain scores were recorded daily by participants in an electronic diary using a verbal rating scale.
Similarly, the pivotal Phase 3 trials for Elagolix were multicenter, double-blind, placebo-controlled, randomized studies. These trials assessed two doses of Elagolix (150 mg once daily and 200 mg twice daily) versus placebo in premenopausal women aged 18 to 49 with moderate to severe endometriosis-associated pain. The treatment period was 6 months, with a screening period of up to 100 days. Participants used an electronic diary to record dysmenorrhea and NMPP.
Summary and Conclusion
Both this compound and Elagolix have demonstrated efficacy in reducing endometriosis-associated pain, including dysmenorrhea and non-menstrual pelvic pain, compared to placebo. The choice between these agents may depend on the desired level of estrogen suppression, the need for add-back therapy, and the individual patient's tolerance for hypoestrogenic side effects.
This compound offers a dosing option (75 mg) that aims to maintain partial estrogen suppression, potentially reducing the need for ABT in some patients, while a higher dose (200 mg) with ABT provides greater pain relief. Elagolix also provides two dosing regimens to modulate the degree of estrogen suppression and pain relief.
Direct comparative trials are lacking, but network meta-analyses suggest that higher doses of these oral GnRH antagonists are generally more effective for pain relief but are associated with more adverse effects. The development of these oral antagonists represents a significant advancement in the management of endometriosis, offering a tailored therapeutic approach to a debilitating condition. Further research, including head-to-head trials, will be beneficial in delineating the specific advantages of each agent.
References
- 1. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C22H15F3N2O7S | CID 16656889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Profile of this compound in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Linzagolix and Leuprolide for the Treatment of Uterine Fibroids
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of a GnRH Antagonist and a GnRH Agonist
The management of symptomatic uterine fibroids, a common benign gynecological condition, has evolved with the introduction of gonadotropin-releasing hormone (GnRH) receptor modulators. This guide provides a detailed comparative efficacy analysis of two prominent players in this therapeutic landscape: Linzagolix, a newer oral GnRH antagonist, and Leuprolide, a long-established injectable GnRH agonist. This comparison is based on data from key clinical trials to inform research, clinical development, and therapeutic positioning.
Mechanism of Action: A Tale of Two Pathways
This compound and Leuprolide both achieve a hypoestrogenic state to reduce fibroid symptoms, but through distinct mechanisms at the pituitary level.
This compound, a non-peptide antagonist, competitively binds to GnRH receptors in the pituitary gland, immediately blocking the downstream signaling cascade.[1][2] This leads to a rapid, dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, a swift reduction in ovarian estrogen production.[1][2]
In contrast, Leuprolide, a GnRH agonist, initially stimulates the GnRH receptors, causing a transient "flare-up" in LH and FSH secretion.[3] However, with continuous administration, it leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin release and ovarian estrogen production.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the efficacy of this compound and Leuprolide based on key clinical trial data. It is important to note that direct head-to-head comparative trials are limited, and the data presented here are synthesized from separate studies.
Table 1: Reduction in Menstrual Blood Loss (MBL)
| Endpoint | This compound (PRIMROSE 1 & 2 Trials) | Leuprolide |
| Primary Endpoint | Responder Rate at 24 weeks (MBL ≤80 mL and ≥50% reduction from baseline) | Data not consistently reported with this specific endpoint. |
| PRIMROSE 1 Responder Rates | 56.4% (100mg), 66.4% (100mg + ABT), 71.4% (200mg), 75.5% (200mg + ABT) vs 35.0% (Placebo) | In a placebo-controlled study, 97% of 38 patients with menorrhagia had resolution of this symptom at 24 weeks. |
| PRIMROSE 2 Responder Rates | 56.7% (100mg), 77.2% (100mg + ABT), 77.7% (200mg), 93.9% (200mg + ABT) vs 29.4% (Placebo) | In another study, excessive vaginal bleeding decreased in 80% of patients at three months. |
| Time to Amenorrhea | Not explicitly reported as a primary endpoint. | 95% of patients became amenorrheic, with 61% in the first month, 25% in the second, and 4% in the third. |
ABT: Add-back therapy (1 mg estradiol and 0.5 mg norethisterone acetate)
Table 2: Reduction in Uterine and Fibroid Volume
| Endpoint | This compound (PRIMROSE 1 & 2 Trials) | Leuprolide |
| Mean Uterine Volume Reduction | -45% (200mg without ABT in PRIMROSE 1 at 24 weeks)-49% (200mg without ABT in PRIMROSE 2 at 24 weeks)13-25% (100mg and 200mg + ABT groups) | -36% at 12 weeks and -45% at 24 weeks in a placebo-controlled trial. In another study, a 41% average reduction in uterine volume was observed. |
| Mean Fibroid Volume Reduction | Statistically insignificant for 100mg + ABT group compared to placebo. | In one study, a 37% average reduction in fibroid volume was reported. In a separate trial, a mean decrease of 56% was observed. |
Table 3: Improvement in Quality of Life (QoL)
| Endpoint | This compound (PRIMROSE 1 & 2 Trials) | Leuprolide |
| QoL Assessment Tool | Uterine Fibroid Symptom and Quality of Life (UFS-QOL) questionnaire. | Data from studies using the UFS-QOL questionnaire are not as readily available. |
| Key Findings | Significant improvement in QoL was observed in all studied groups across all analyzed domains. | The majority of patients had resolution or improvement of their fibroid-related symptoms after 24 weeks of treatment. |
Experimental Protocols: A Look at the Study Designs
This compound: The PRIMROSE 1 and 2 Trials
The efficacy of this compound was primarily established in two identical, 52-week, randomized, double-blind, placebo-controlled, Phase 3 trials: PRIMROSE 1 (conducted in the USA) and PRIMROSE 2 (conducted in Europe and the USA).
-
Patient Population: The trials enrolled women aged 18 and older with ultrasound-confirmed uterine fibroids and heavy menstrual bleeding (MBL > 80 mL per cycle).
-
Intervention: Participants were randomized to one of five arms: placebo, this compound 100 mg, this compound 100 mg with hormonal add-back therapy (ABT: 1 mg estradiol and 0.5 mg norethisterone acetate), this compound 200 mg, or this compound 200 mg with ABT.
-
Primary Endpoint: The primary efficacy endpoint was the proportion of responders at 24 weeks, defined as patients with a menstrual blood loss of ≤80 mL and at least a 50% reduction in MBL from baseline.
Leuprolide: Key Placebo-Controlled Trial
One of the pivotal studies evaluating Leuprolide was a randomized, double-blind, placebo-controlled multicenter study.
-
Patient Population: The study enrolled 128 women with leiomyomata uteri.
-
Intervention: Patients received either Leuprolide acetate depot (3.75 mg intramuscularly every 4 weeks) or a placebo for 24 weeks.
-
Primary Efficacy Parameters: The study evaluated the change in mean uterine volume and the resolution or improvement of fibroid-related symptoms, including menorrhagia.
Conclusion
This compound, an oral GnRH antagonist, demonstrates a rapid and dose-dependent reduction in heavy menstrual bleeding and uterine volume in women with uterine fibroids, as evidenced by the robust data from the PRIMROSE clinical trial program. Leuprolide, an injectable GnRH agonist, has a longer history of use and has also been shown to effectively reduce uterine and fibroid volume and control bleeding.
The key differentiators lie in their mechanism of action, onset, and route of administration. This compound offers a rapid onset of action without the initial flare-up of symptoms characteristic of GnRH agonists like Leuprolide. The oral administration of this compound also presents a potential advantage in terms of patient convenience over the injectable Leuprolide.
Direct comparative efficacy and long-term safety data from head-to-head trials would be invaluable for a more definitive comparison. However, the available evidence suggests that both agents are effective in managing the symptoms of uterine fibroids, with this compound offering a newer, targeted approach with a flexible dosing regimen. The choice between these therapies will likely depend on patient and physician preference, desired speed of onset, and individual patient characteristics.
References
- 1. The effects of RU 486 and leuprolide acetate on uterine artery blood flow in the fibroid uterus: a prospective, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound with and without hormonal add-back therapy for the treatment of symptomatic uterine fibroids: two randomised, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. termedia.pl [termedia.pl]
Head-to-head comparison of GnRH antagonists in preclinical models
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical performance of key Gonadotropin-Releasing Hormone (GnRH) antagonists. The information presented is supported by experimental data to facilitate informed decisions in research and development.
GnRH antagonists represent a critical class of therapeutics for hormone-dependent conditions, offering a distinct mechanism of action compared to GnRH agonists. By competitively blocking the GnRH receptor in the pituitary gland, these antagonists induce a rapid and profound suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a swift reduction in testosterone and estrogen levels without the initial hormonal surge characteristic of agonists.[1] This guide focuses on the preclinical head-to-head comparisons of prominent GnRH antagonists, including degarelix, cetrorelix, and ganirelix, in animal models, providing valuable insights into their relative potency and properties.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from preclinical studies, offering a clear comparison of key performance indicators for different GnRH antagonists.
| Antagonist | Animal Model | Binding Affinity (IC50/Ki) | In Vivo Efficacy (Testosterone Suppression) | Pharmacokinetic Profile (Half-life) |
| Degarelix | Rat | Comparable to Cetrorelix and Ganirelix[2] | Dose-dependent suppression of LH and testosterone.[3] A 200 µg/kg subcutaneous dose in castrated rats maintained maximal LH suppression for 6 days.[2] | Elimination half-life not explicitly stated in direct comparison. |
| Cetrorelix | Rat | High receptor binding affinity.[4] | A 200 µg/kg subcutaneous dose in castrated rats maintained maximal LH suppression for 2 days. | Population elimination half-life after IV dose in rats is 3.0 hours. |
| Ganirelix | Rat | Comparable to Degarelix and Cetrorelix. | Data on testosterone suppression from direct comparative studies is limited in the provided search results. | Not available from the provided search results. |
| Abarelix | Rat | Comparable to Degarelix and Cetrorelix. | A 200 µg/kg subcutaneous dose in castrated rats led to a 12-hour suppression of LH. | Not available from the provided search results. |
| Antagonist | Concentration | Mean Histamine Release (% of Basal ± SEM) |
| Degarelix | 3 µg/ml | Not significant |
| 30 µg/ml | Not significant | |
| 300 µg/ml | Not significant | |
| Ganirelix | 1 µg/ml | Not significant |
| 10 µg/ml | Not significant | |
| 100 µg/ml | 81 ± 27 (Not significant) | |
| Abarelix | 3 µg/ml | Not significant |
| 30 µg/ml | 143 ± 29 (P < 0.05) | |
| 300 µg/ml | 362 ± 58 (P < 0.05) | |
| Cetrorelix | 3 µg/ml | Not significant |
| 30 µg/ml | 228 ± 111 (P < 0.05) | |
| 300 µg/ml | 279 ± 46 (P < 0.05) |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Radioligand Binding Assay for GnRH Receptor Affinity
This assay determines the binding affinity of GnRH antagonists to the GnRH receptor.
Protocol:
-
Membrane Preparation: Tissues (e.g., rat pituitary) or cells expressing the GnRH receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.
-
Competition Binding: A fixed concentration of a radiolabeled GnRH analog (e.g., [125I]-triptorelin) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled GnRH antagonist being tested.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of antagonist that inhibits 50% of the radioligand binding) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.
In Vivo Assessment of Testosterone Suppression in Rats
This experiment evaluates the in vivo efficacy of GnRH antagonists in suppressing testosterone levels.
Protocol:
-
Animal Model: Adult male rats (e.g., Sprague-Dawley) are used. In some studies, orchidectomized (castrated) rats are used to assess the direct effects on LH suppression without the feedback from testicular testosterone.
-
Drug Administration: The GnRH antagonist is administered, typically via subcutaneous injection, at various doses. A vehicle control group receives the injection vehicle only.
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration (e.g., 2, 5, 12, 24, and 36 hours).
-
Hormone Analysis: Plasma or serum is separated from the blood samples, and the concentrations of LH and testosterone are measured using validated immunoassays (e.g., radioimmunoassay).
-
Data Analysis: The hormone levels in the treated groups are compared to the control group to determine the extent and duration of suppression. Dose-response curves can be generated to compare the potency of different antagonists.
Ex Vivo Histamine Release Assay in Human Skin
This assay assesses the potential of GnRH antagonists to induce histamine release, a factor related to potential allergic reactions.
Protocol:
-
Tissue Preparation: Human skin samples, obtained from cosmetic plastic surgery, are kept in an oxygenated saline solution.
-
Incubation: The skin samples are incubated with different concentrations of the GnRH antagonists or a control solution. A universal histamine releaser, such as compound 40/80, is used as a positive control to verify the histamine-releasing capacity of the tissue.
-
Histamine Measurement: After incubation, the amount of histamine released into the surrounding medium is quantified.
-
Data Analysis: The effect of the drug is expressed as the increase in histamine release relative to the basal release in the control group.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and processes involved, the following diagrams are provided.
Caption: GnRH Signaling Pathway.
Caption: In Vivo Testosterone Suppression Workflow.
References
- 1. GnRH Antagonist: a New and an Effective Way of Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy [mdpi.com]
- 3. Pharmacological profile of a new, potent, and long-acting gonadotropin-releasing hormone antagonist: degarelix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in Clinical Research on Gonadotropin-Releasing Hormone Receptor Antagonists for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Linzagolix Therapeutic Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current landscape of biomarker validation for predicting therapeutic response to Linzagolix, an oral gonadotropin-releasing hormone (GnRH) antagonist. This compound is indicated for the treatment of moderate to severe symptoms associated with uterine fibroids and is under investigation for endometriosis. Its mechanism of action, centered on the dose-dependent suppression of estradiol, offers a logical starting point for identifying candidate predictive biomarkers. This document compares potential biomarkers, presents supporting data from clinical studies, and provides detailed experimental protocols for their assessment.
Introduction to this compound and the Role of Biomarkers
This compound competitively binds to and inhibits GnRH receptors in the pituitary gland.[1][2] This action suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a dose-dependent reduction in ovarian estradiol production.[1][2][3] This hypoestrogenic state is the primary driver of its therapeutic effects in estrogen-dependent conditions like uterine fibroids and endometriosis.
Predictive biomarkers are critical for personalizing treatment with this compound. They can help identify patients most likely to respond favorably, allow for dose optimization to balance efficacy and side effects, and potentially reduce the prescription of ineffective treatments. Currently, no single biomarker has been definitively validated to predict an individual's response to this compound. However, based on its mechanism of action, several candidates are under consideration.
Candidate Biomarkers for this compound Response
The most promising biomarkers for predicting this compound's efficacy are linked to the hormonal milieu it directly modulates.
Serum Estradiol Levels
Rationale: As this compound's primary therapeutic effect is mediated by reducing circulating estradiol, baseline estradiol levels and the degree of their suppression are key indicators of treatment response. Clinical trials have demonstrated that higher doses of this compound lead to greater estradiol suppression and, consequently, more significant reductions in symptoms like heavy menstrual bleeding and pelvic pain.
Comparison with Alternatives: Other GnRH antagonists, such as Elagolix and Relugolix, also function by suppressing estradiol. Clinical data from trials of these agents similarly show a correlation between the extent of estradiol reduction and clinical efficacy. Therefore, monitoring estradiol levels is a common principle across this class of drugs.
Data Presentation:
| Biomarker | Therapeutic Agent | Condition | Key Findings |
| Serum Estradiol | This compound | Uterine Fibroids & Endometriosis | Dose-dependent reduction in estradiol correlates with decreased heavy menstrual bleeding and pelvic pain. Doses of 100 mg and 200 mg result in median estradiol levels of 20-60 pg/mL and <20 pg/mL, respectively. |
| Serum Estradiol | Elagolix | Endometriosis | Daily doses of 150 mg and 200 mg lead to partial and maximal estradiol suppression, respectively, with corresponding reductions in dysmenorrhea and nonmenstrual pelvic pain. |
| Serum Estradiol | Relugolix | Uterine Fibroids & Endometriosis | A 40 mg daily dose effectively suppresses estradiol, leading to significant reductions in menstrual blood loss and pain. |
Progesterone Receptor (PR) Status
Rationale: Progesterone and its receptor play a complex role in the pathophysiology of endometriosis and uterine fibroids. While this compound primarily targets the estrogen axis, the overall hormonal environment is altered, which could influence progesterone signaling. Progesterone resistance is a known factor in endometriosis, and PR status in endometriotic lesions could potentially predict the response to hormonal therapies.
Comparison with Alternatives: The concept of using hormone receptor status to predict treatment response is well-established in other fields, such as oncology (e.g., ER/PR status in breast cancer). For endometriosis, progestin-based therapies are a common treatment, and their efficacy is logically linked to the presence of progesterone receptors. While direct evidence for PR status predicting response to GnRH antagonists is limited, it remains a plausible area of investigation.
Data Presentation:
Currently, there is a lack of direct clinical trial data correlating progesterone receptor status with therapeutic response to this compound or other GnRH antagonists for uterine fibroids or endometriosis. This represents a significant research gap and a promising avenue for future biomarker validation studies.
Experimental Protocols
Quantification of Serum Estradiol via Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for measuring serum estradiol levels using a commercially available ELISA kit.
Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood via venipuncture into a serum separator tube.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1000-2000 x g for 10 minutes at 4°C to separate the serum.
-
Aliquot the serum into clean microcentrifuge tubes and store at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
ELISA Procedure (based on a typical competitive ELISA):
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add a specific volume of standards, controls, and patient serum samples to the wells of the microplate pre-coated with an anti-estradiol antibody.
-
Add a fixed amount of horseradish peroxidase (HRP)-conjugated estradiol to each well. This will compete with the estradiol in the sample for binding to the antibody on the plate.
-
Incubate the plate for the time and temperature specified in the kit protocol (e.g., 60 minutes at 37°C).
-
Wash the plate multiple times with the provided wash buffer to remove unbound components.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of estradiol in the sample.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of estradiol in the patient samples by interpolating their absorbance values from the standard curve.
-
Determination of Progesterone Receptor (PR) Status by Immunohistochemistry (IHC)
This protocol provides a general workflow for assessing PR expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections (e.g., from endometrial biopsies or fibroid tissue).
Methodology:
-
Tissue Preparation:
-
Fix the tissue biopsy in 10% neutral buffered formalin.
-
Process the tissue through graded alcohols and xylene and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.
-
-
Immunohistochemical Staining:
-
Deparaffinization and Rehydration: Heat the slides in an oven (e.g., at 60°C for 30 minutes) to melt the paraffin, followed by immersion in xylene and a series of graded alcohols to rehydrate the tissue.
-
Antigen Retrieval: Use a heat-induced epitope retrieval (HIER) method by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker, water bath, or steamer.
-
Peroxidase Blocking: Incubate the sections with a hydrogen peroxide solution to block endogenous peroxidase activity.
-
Primary Antibody Incubation: Incubate the slides with a primary antibody specific for the progesterone receptor (e.g., a monoclonal anti-PR antibody) at a predetermined concentration and for a specific duration (e.g., 60 minutes at room temperature).
-
Detection System: Apply a secondary antibody conjugated to a polymer-HRP enzyme complex.
-
Chromogen Application: Add a chromogen substrate (e.g., DAB) to visualize the antigen-antibody reaction (typically a brown precipitate).
-
Counterstaining: Stain the sections with a counterstain like hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through graded alcohols and xylene, and then coverslip with a mounting medium.
-
-
Interpretation:
-
Examine the stained slides under a light microscope.
-
PR positivity is determined by the presence of brown nuclear staining in the target cells.
-
The percentage of positively stained cells and the intensity of the staining (weak, moderate, or strong) are typically scored by a pathologist. A common threshold for positivity is ≥1% of tumor cells showing nuclear staining.
-
Visualizations
Caption: this compound Signaling Pathway
Caption: Biomarker Validation Workflows
Conclusion and Future Directions
The validation of predictive biomarkers for this compound therapeutic response is an evolving field. While direct evidence is still emerging, the central role of estradiol suppression in the mechanism of action of this compound and other GnRH antagonists makes serum estradiol levels a strong candidate biomarker for treatment response. The potential utility of progesterone receptor status, particularly in endometriosis, warrants further investigation through dedicated clinical studies.
Future research should focus on prospective clinical trials that incorporate biomarker analysis as a key objective. Subgroup analyses of existing and future trial data, stratifying patients by baseline hormone levels and receptor status, will be crucial in validating these candidate biomarkers. The development of a validated biomarker or a panel of biomarkers will ultimately enable a more personalized and effective use of this compound in the management of uterine fibroids and endometriosis.
References
A Comparative Analysis of the Phase 3 PRIMROSE 1 and 2 Trials for Linzagolix in the Treatment of Uterine Fibroids
This guide provides a comprehensive comparison of the pivotal Phase 3 PRIMROSE 1 and PRIMROSE 2 clinical trials, which evaluated the efficacy and safety of Linzagolix for the management of heavy menstrual bleeding associated with uterine fibroids. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the trial outcomes.
Executive Summary
This compound, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, demonstrated statistically significant and clinically meaningful reductions in heavy menstrual bleeding in women with uterine fibroids across two large-scale, randomized, double-blind, placebo-controlled Phase 3 trials: PRIMROSE 1 and PRIMROSE 2. Both studies evaluated two doses of this compound (100 mg and 200 mg) with and without add-back therapy (ABT). The primary endpoint, a composite of menstrual blood loss volume of ≤80 mL and a ≥50% reduction from baseline at 24 weeks, was met in both trials for all this compound treatment arms compared to placebo.
Data Presentation
Patient Demographics and Baseline Characteristics
The PRIMROSE 1 and 2 trials enrolled a combined total of 1109 women with uterine fibroid-associated heavy menstrual bleeding. While the overall trial designs were identical, there were notable differences in the geographical and racial distribution of the patient populations.
| Characteristic | PRIMROSE 1 (N=574) | PRIMROSE 2 (N=535) |
| Region | USA | Europe and USA |
| Mean Age (years) | 41.9 | 42.4 |
| Race | ||
| Black or African American | 63.1% | 5.0% |
| White | 33.1% | 94.8% |
| Other | 3.8% | 0.2% |
| Mean BMI ( kg/m ²) | 32.2 | 27.8 |
| Mean Menstrual Blood Loss at Baseline (mL) | 227.1 | 231.7 |
Efficacy: Responder Rates at 24 and 52 Weeks
The primary efficacy endpoint was the percentage of responders at 24 weeks, defined as patients with a menstrual blood loss (MBL) of ≤80 mL and a ≥50% reduction from baseline. Sustained efficacy was assessed at 52 weeks.
| Treatment Arm | PRIMROSE 1 Responder Rate (24 Weeks) | PRIMROSE 2 Responder Rate (24 Weeks) | Pooled Responder Rate (52 Weeks) |
| Placebo | 35.0% | 29.4% | N/A |
| This compound 100 mg | 56.4% | 56.7% | 55.0% |
| This compound 100 mg + ABT | 66.4% | 77.2% | 86.1% |
| This compound 200 mg | 71.4% | 77.7% | N/A (Switched to 200mg + ABT) |
| This compound 200 mg + ABT | 75.5% | 93.9% | 89.3% |
ABT: Add-back therapy (1 mg estradiol and 0.5 mg norethisterone acetate)
Secondary Efficacy Endpoints (at 24 Weeks)
Both trials demonstrated significant improvements in key secondary endpoints for all this compound arms compared to placebo.
| Endpoint | PRIMROSE 1 | PRIMROSE 2 |
| Pain Reduction | Statistically significant improvement | Statistically significant improvement |
| Improvement in Anemia | Statistically significant improvement | Statistically significant improvement |
| Quality of Life (QOL) | Statistically significant improvement | Statistically significant improvement |
Safety and Tolerability
This compound was generally well-tolerated in both studies. The most common adverse events were consistent with the mechanism of action of GnRH antagonists.
| Adverse Event (>5% incidence) | This compound (Pooled Data) | Placebo (Pooled Data) |
| Headache | Reported | Similar to this compound arms |
| Hot Flushes | Reported | Lower incidence |
| Anemia | Reported | Similar to this compound arms |
Changes in bone mineral density (BMD) were observed, particularly with the 200 mg dose without ABT. The addition of ABT mitigated this effect.
Experimental Protocols
Study Design
PRIMROSE 1 and PRIMROSE 2 were identically designed, randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 3 studies.[1] The treatment duration was 52 weeks, with a 6-month follow-up period.[2]
Patient Population
Eligible participants were premenopausal women aged 18 years or older with a diagnosis of uterine fibroids and heavy menstrual bleeding, defined as a menstrual blood loss of >80 mL per cycle.
Treatment Arms
Patients were randomized in a 1:1:1:1:1 ratio to one of five treatment arms:
-
Placebo
-
This compound 100 mg once daily
-
This compound 100 mg once daily with add-back therapy (1 mg estradiol / 0.5 mg norethisterone acetate)
-
This compound 200 mg once daily
-
This compound 200 mg once daily with add-back therapy (1 mg estradiol / 0.5 mg norethisterone acetate)
Efficacy Assessments
The primary efficacy endpoint was the responder rate at 24 weeks, based on menstrual blood loss (MBL) measured by the alkaline hematin method.[3] Secondary endpoints included changes in pain scores, anemia, and quality of life, which were assessed using validated patient-reported outcome instruments.
The alkaline hematin method is a quantitative laboratory technique used to measure the volume of MBL. The protocol involves the collection of all used sanitary products during a menstrual cycle. The collected materials are then treated with a sodium hydroxide solution to convert hemoglobin into alkaline hematin, which has a distinct color. The concentration of alkaline hematin is measured using a spectrophotometer, and this value is used to calculate the total MBL volume.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a GnRH receptor antagonist.
PRIMROSE Trial Experimental Workflow
Caption: High-level overview of the PRIMROSE 1 and 2 trial design.
References
- 1. The alkaline hematin method for measuring menstrual blood loss--a modification and its clinical use in menorrhagia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive Results from Uterine Fibroids Phase-III Clinical Trials (PRIMROSE 1 and PRIMROSE 2) of this compound | News Release(2020) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 3. nice.org.uk [nice.org.uk]
Linzagolix: A Comparative Analysis of Efficacy With and Without Hormonal Add-Back Therapy
An in-depth review of the clinical evidence for Linzagolix in the management of uterine fibroids and endometriosis, focusing on the differential outcomes of treatment with and without hormonal add-back therapy.
This compound, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, has emerged as a significant therapeutic agent for estrogen-dependent conditions such as uterine fibroids and endometriosis.[1][2] Its mechanism of action involves binding to and blocking GnRH receptors in the pituitary gland, which leads to a dose-dependent reduction in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) production.[1] This, in turn, suppresses ovarian estrogen production, thereby alleviating the symptoms of these conditions.[1] A key aspect of this compound therapy is the option to co-administer hormonal add-back therapy (ABT) to mitigate the hypoestrogenic side effects associated with lower estrogen levels, such as bone mineral density (BMD) loss.[3] This guide provides a comprehensive comparison of the efficacy of this compound with and without hormonal ABT, supported by data from pivotal clinical trials.
Efficacy in Uterine Fibroids: The PRIMROSE Trials
The efficacy and safety of this compound in women with uterine fibroids and associated heavy menstrual bleeding (HMB) were primarily evaluated in two large-scale, randomized, double-blind, placebo-controlled Phase 3 trials: PRIMROSE 1 and PRIMROSE 2. These studies assessed various doses of this compound, both with and without ABT (1 mg estradiol and 0.5 mg norethisterone acetate).
Reduction of Heavy Menstrual Bleeding
The primary endpoint in the PRIMROSE trials was the proportion of women achieving a menstrual blood loss (MBL) volume of less than 80 mL and a 50% or greater reduction from baseline at 24 weeks. This compound demonstrated a statistically significant reduction in HMB compared to placebo across all treatment arms.
Table 1: Responder Rates for Reduction of Heavy Menstrual Bleeding in the PRIMROSE Trials (at 24 weeks)
| Treatment Group | PRIMROSE 1 Responder Rate (%) | PRIMROSE 2 Responder Rate (%) | Pooled Responder Rate (%) |
| Placebo | 35.0 | 29.4 | 32.2 |
| This compound 100 mg | 56.4 | 56.7 | 56.5 |
| This compound 100 mg + ABT | 66.4 | 77.2 | 71.6 |
| This compound 200 mg | 71.4 | 77.7 | 74.4 |
| This compound 200 mg + ABT | 75.5 | 93.9 | 84.6 |
Notably, the highest responder rates were observed in the 200 mg this compound with ABT group. The 100 mg dose without ABT also showed significant efficacy, providing a potential option for women who cannot or do not wish to take hormonal therapy.
Impact on Pain and Quality of Life
Both 100 mg and 200 mg doses of this compound, with or without ABT, led to clinically relevant reductions in pain and improvements in quality of life. A post hoc analysis of the PRIMROSE trials revealed that the reduction in pain was significantly mediated by the reduction in HMB.
Efficacy in Endometriosis: The EDELWEISS Trials
The EDELWEISS clinical trial program, including the Phase 3 EDELWEISS 3 study, assessed the efficacy of this compound in managing moderate-to-severe endometriosis-associated pain. The co-primary endpoints were the proportion of responders for dysmenorrhea (painful menstruation) and non-menstrual pelvic pain (NMPP).
Pain Reduction
At 3 months, the 200 mg this compound dose with ABT met the primary efficacy objectives, demonstrating significant reductions in both dysmenorrhea and NMPP compared to placebo. The 75 mg dose without ABT showed a significant reduction in dysmenorrhea but not in NMPP at the same time point. However, by 6 months, both treatment regimens showed significant reductions in both dysmenorrhea and NMPP.
Table 2: Responder Rates for Pain Reduction in the EDELWEISS 3 Trial (at 3 months)
| Treatment Group | Dysmenorrhea Responder Rate (%) | Non-Menstrual Pelvic Pain Responder Rate (%) |
| Placebo | 24 | 30.9 |
| This compound 75 mg | 44 | Not Statistically Significant |
| This compound 200 mg + ABT | 73 | 47.3 |
Safety Profile: The Role of Add-Back Therapy
A critical consideration with GnRH antagonist therapy is the potential for hypoestrogenic side effects, most notably a decrease in bone mineral density.
Bone Mineral Density (BMD)
In the PRIMROSE studies, treatment with 200 mg of this compound alone was associated with a greater reduction in BMD compared to the groups receiving ABT or the 100 mg dose. The addition of ABT effectively mitigated this bone loss. Similarly, in the EDELWEISS 3 trial, both the 75 mg and the 200 mg with ABT groups exhibited minimal BMD loss at 6 months.
Table 3: Mean Percentage Change in Lumbar Spine BMD
| Trial | Treatment Group | Mean BMD Change (%) |
| EDELWEISS 3 (6 months) | This compound 75 mg | -0.89 |
| EDELWEISS 3 (6 months) | This compound 200 mg + ABT | -0.79 |
Adverse Events
The most frequently reported adverse events in clinical trials with this compound were hot flushes, headaches, and fatigue. Hot flushes were more common in the higher-dose groups without ABT, consistent with greater estrogen suppression.
Experimental Protocols
PRIMROSE 1 and 2 Trials
-
Study Design: These were two identical, 52-week, randomized, double-blind, placebo-controlled Phase 3 trials.
-
Participants: Women with uterine fibroid-associated heavy menstrual bleeding, defined as a menstrual blood loss of >80 mL per cycle.
-
Interventions: Participants were randomized to one of five groups: placebo, this compound 100 mg, this compound 100 mg with ABT (1 mg estradiol/0.5 mg norethisterone acetate), this compound 200 mg, or this compound 200 mg with ABT.
-
Primary Outcome Assessment: Menstrual blood loss was assessed using the Pictorial Blood Loss Assessment Chart (PBAC). A PBAC score is calculated based on the number and saturation of sanitary products used. A score of ≥100 is generally considered indicative of HMB.
EDELWEISS 3 Trial
-
Study Design: A multicenter, prospective, randomized, placebo-controlled, double-blind, double-dummy Phase 3 study.
-
Participants: Women with a surgical and, if available, histological diagnosis of pelvic endometriosis within the last 10 years, and moderate to severe endometriosis-associated pain.
-
Interventions: Participants were randomized to one of three groups: placebo, this compound 75 mg, or this compound 200 mg with ABT (1.0 mg estradiol/0.5 mg norethindrone acetate).
-
Primary Outcome Assessment: Dysmenorrhea and non-menstrual pelvic pain were measured daily using a Verbal Rating Scale (VRS), where patients rate their pain on a scale from 0 (no pain) to 3 (severe pain).
Bone Mineral Density Assessment
Across the trials, BMD was assessed using dual-energy X-ray absorptiometry (DXA), the standard method for measuring bone density.
Visualizing the Pathways and Processes
To better understand the context of this compound's action and the design of its clinical evaluation, the following diagrams are provided.
References
A Comparative Analysis of the Binding Kinetics of Linzagolix and Other GnRH Antagonists
This guide provides a detailed comparison of the binding kinetics of Linzagolix with other prominent gonadotropin-releasing hormone (GnRH) antagonists, including Elagolix, Relugolix, Ganirelix, and Cetrorelix. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data.
GnRH antagonists function by competitively binding to GnRH receptors in the pituitary gland, which in turn suppresses the production and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This mechanism avoids the initial surge of gonadotropins, known as the "flare effect," which is characteristic of GnRH agonists.[2] The efficacy of these antagonists is largely determined by their binding affinity and kinetics at the GnRH receptor.
Quantitative Comparison of Binding Kinetics
The binding affinities of various GnRH antagonists are quantified by several key parameters, including the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and the inhibition constant (Ki). These values indicate the concentration of the antagonist required to achieve a certain level of receptor binding or inhibition.
| Antagonist | Drug Type | Ki (nM) | IC50 (nM) | Kd (pM) | Notes |
| This compound | Non-peptide | - | 36.7 | - | IC50 for GnRH-stimulated Ca2+ flux.[3] |
| Elagolix | Non-peptide | 3.7[4] | 0.25 | 54 | A highly potent, orally active antagonist. |
| Relugolix | Non-peptide | - | 0.08 | - | IC50 for binding affinity to the LHRH receptor. |
| Ganirelix | Peptide | - | - | 400 | Exhibits a ninefold higher binding affinity than native GnRH (Kd = 3600 pM). |
| Cetrorelix | Peptide | - | 19.9 | - | IC50 for GnRH-stimulated Ca2+ flux. |
GnRH Receptor Signaling Pathway
The gonadotropin-releasing hormone receptor is a G-protein coupled receptor (GPCR). The binding of endogenous GnRH initiates a signaling cascade that results in the release of gonadotropins. GnRH antagonists prevent this process through competitive inhibition.
-
GnRH Binding: GnRH binds to its receptor on pituitary gonadotroph cells.
-
G-Protein Activation: The receptor activates the Gq/11 class of G-proteins.
-
PLC Activation: The activated Gq/11 protein stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects: IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC).
-
Gonadotropin Release: The combined effect of increased intracellular Ca2+ and PKC activation leads to the synthesis and secretion of LH and FSH.
GnRH antagonists, such as this compound, physically occupy the GnRH binding site on the receptor, thereby preventing the endogenous GnRH from binding and initiating this signaling cascade.
Experimental Protocols: Radioligand Binding Assay
A common method to determine the binding affinity (Ki or Kd) of a GnRH antagonist is the competitive radioligand binding assay.
Objective: To quantify the binding of an unlabeled GnRH antagonist to the GnRH receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Line: A cell line stably expressing the human GnRH receptor, such as HEK293 cells.
-
Radioligand: A high-affinity GnRH agonist labeled with a radioisotope, for instance, 125I-labeled triptorelin.
-
Competitor: The unlabeled GnRH antagonist being tested (e.g., this compound).
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) to maintain pH and ionic strength, often containing protease inhibitors.
-
Instrumentation: A gamma counter to measure radioactivity.
Methodology:
-
Membrane Preparation:
-
Culture the cells expressing the GnRH receptor to confluency.
-
Harvest the cells and homogenize them in an ice-cold assay buffer.
-
Centrifuge the homogenate to pellet the cell membranes containing the receptors.
-
Resuspend the membrane pellet in a fresh assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, add a constant concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled antagonist to different wells.
-
Include control wells for total binding (only radioligand) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient period to allow the binding to reach equilibrium.
-
-
Separation:
-
Rapidly filter the contents of each well through a glass fiber filter. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on each filter using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the antagonist concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
References
A Comparative Analysis of Oral GnRH Antagonists for Endometriosis: A Network Meta-Analysis Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of oral Gonadotropin-Releasing Hormone (GnRH) antagonists for the treatment of endometriosis-associated pain, based on findings from network meta-analyses of clinical trials. We delve into the efficacy and safety profiles of key market players—Elagolix, Relugolix, and Linzagolix—and the investigational drug Opigolix (ASP1707), supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the Hypothalamic-Pituitary-Gonadal Axis
Oral GnRH antagonists represent a significant advancement in the management of endometriosis, a chronic, estrogen-dependent inflammatory disease. Unlike GnRH agonists that cause an initial surge in gonadotropins, antagonists competitively bind to GnRH receptors in the pituitary gland, leading to a rapid, dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][2][3] This, in turn, reduces ovarian production of estradiol, inducing a hypoestrogenic state that alleviates the painful symptoms of endometriosis.[4]
Network Meta-Analysis Workflow
A network meta-analysis (NMA) allows for the simultaneous comparison of multiple treatments from a network of clinical trials, even in the absence of head-to-head comparisons. This is achieved by combining direct and indirect evidence. The general workflow of an NMA is outlined below.
Comparative Efficacy of Oral GnRH Antagonists
The following tables summarize the quantitative data on the efficacy of Elagolix, Relugolix, this compound, and Opigolix in reducing endometriosis-associated pain, based on key clinical trials.
Table 1: Reduction in Dysmenorrhea
| Drug & Dosage | Trial(s) | Responder Rate (%) vs. Placebo (%) | Key Findings |
| Elagolix 150 mg once daily | Elaris EM-I & EM-II | 43.4-46.4% vs. 19.6-22.7% at 3 months[5] | Statistically significant improvement over placebo. |
| Elagolix 200 mg twice daily | Elaris EM-I & EM-II | 72.4-75.8% vs. 19.6-22.7% at 3 months | Higher dose showed greater efficacy. |
| Relugolix 40 mg + Add-Back | SPIRIT 1 & 2 | 75% vs. 27-30% at 24 weeks | Significant reduction in menstrual pain. |
| This compound 75 mg once daily | EDELWEISS 3 | 44.0% vs. 23.5% at 3 months | Significant improvement over placebo. |
| This compound 200 mg + Add-Back | EDELWEISS 3 | 72.9% vs. 23.5% at 3 months | High efficacy with add-back therapy. |
| Opigolix (ASP1707) 3-15 mg once daily | TERRA | Dose-dependent reduction in NRS score at 12 weeks | Higher doses showed greater pain reduction. |
Table 2: Reduction in Non-Menstrual Pelvic Pain (NMPP)
| Drug & Dosage | Trial(s) | Responder Rate (%) vs. Placebo (%) | Key Findings |
| Elagolix 150 mg once daily | Elaris EM-I & EM-II | 49.8-50.4% vs. 36.5% at 3 months | Statistically significant improvement. |
| Elagolix 200 mg twice daily | Elaris EM-I & EM-II | 54.5-57.8% vs. 36.5% at 3 months | Modest dose-response observed. |
| Relugolix 40 mg + Add-Back | SPIRIT 1 & 2 | 59-66% vs. 40-43% at 24 weeks | Significant reduction in NMPP. |
| This compound 75 mg once daily | EDELWEISS 3 | Not statistically significant vs. placebo at 3 months | Trend towards improvement. |
| This compound 200 mg + Add-Back | EDELWEISS 3 | 47.3% vs. 30.9% at 3 months | Statistically significant improvement. |
| Opigolix (ASP1707) 3-15 mg once daily | TERRA | Dose-dependent reduction in NRS score at 12 weeks | Significant effect at higher doses. |
Safety Profile Comparison
The primary safety concerns with oral GnRH antagonists are related to their hypoestrogenic effects, most notably bone mineral density (BMD) loss and vasomotor symptoms (hot flushes).
Table 3: Key Safety Outcomes
| Drug & Dosage | Trial(s) | Mean % Change in Lumbar Spine BMD | Incidence of Hot Flushes (%) | Other Notable Adverse Events |
| Elagolix 150 mg once daily | Elaris EM-III & IV (12 months) | -0.61% | ~46% | Headache, nausea |
| Elagolix 200 mg twice daily | Elaris EM-III & IV (12 months) | -2.08% | ~58% | Headache, nausea |
| Relugolix 40 mg + Add-Back | SPIRIT 1 & 2 (24 weeks) | -0.70% to -0.78% vs. +0.02% to +0.21% for placebo | ~10.5% | Headache, nasopharyngitis |
| This compound 75 mg once daily | EDELWEISS 3 (6 months) | -0.89% | 7.5% | Headache, fatigue |
| This compound 200 mg + Add-Back | EDELWEISS 3 (6 months) | -0.79% | 6.8% | Headache, fatigue |
| Opigolix (ASP1707) 3-15 mg once daily | TERRA (24 weeks) | Dose-dependent decrease | Dose-dependent increase | Headache |
Experimental Protocols of Key Clinical Trials
The following table provides a high-level overview of the methodologies employed in the pivotal clinical trials for each oral GnRH antagonist.
Table 4: Summary of Key Clinical Trial Protocols
| Drug | Trial Name(s) | NCT Number(s) | Phase | Key Design Features | No. of Participants | Primary Endpoints |
| Elagolix | Elaris EM-I & EM-II | NCT01620528, NCT01931670 | 3 | Double-blind, placebo-controlled, 6-month treatment | 1686 | Responder rates for dysmenorrhea and NMPP at 3 months. |
| Relugolix | SPIRIT 1 & 2 | NCT03204318, NCT03204331 | 3 | Replicate, double-blind, placebo-controlled, 24-week treatment | >1200 | Responder rates for dysmenorrhea and NMPP at 24 weeks. |
| This compound | EDELWEISS 3 | NCT03992846 | 3 | Double-blind, placebo-controlled, 6-month treatment | 486 | Responder rates for dysmenorrhea and NMPP at 3 months. |
| Opigolix (ASP1707) | TERRA | NCT01767090 | 2 | Double-blind, placebo-controlled, dose-ranging, 24-week treatment | 540 | Dose-response relationship in reduction of endometriosis-associated pelvic pain. |
Conclusion
Network meta-analyses of clinical trials demonstrate that oral GnRH antagonists, including Elagolix, Relugolix, and this compound, are effective in reducing endometriosis-associated pain. The choice of a specific agent and dosage may depend on the severity of symptoms, the desire to preserve bone mineral density, and the patient's tolerance for hypoestrogenic side effects. Higher doses of these antagonists generally show greater efficacy in pain reduction but are also associated with a greater decrease in BMD and a higher incidence of adverse events like hot flushes. The co-administration of add-back therapy with higher doses of GnRH antagonists appears to mitigate BMD loss while maintaining high efficacy. Opigolix has also shown promise in early-phase trials. Further head-to-head clinical trials are needed to more definitively establish the comparative effectiveness and long-term safety of these agents.
References
A Comparative Guide to the Analytical Quantification of Linzagolix
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount for successful preclinical and clinical development. This guide provides a detailed comparison of analytical methodologies for the quantification of Linzagolix, a non-peptide, selective gonadotropin-releasing hormone (GnRH) receptor antagonist. While a direct comparative study of different analytical methods for this compound in biological matrices is not publicly available, this guide leverages a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound in a tablet dosage form and contrasts it with a state-of-the-art Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method developed for a similar GnRH antagonist, Relugolix, in rat plasma. This comparison will highlight the relative strengths and applications of each technique in the drug development pipeline.
Mechanism of Action of this compound
This compound competitively binds to and blocks the GnRH receptor in the pituitary gland.[1] This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a dose-dependent reduction in the production of estrogen.[1] By suppressing estrogen levels, this compound is effective in managing estrogen-dependent conditions such as uterine fibroids and endometriosis.[1]
Comparison of Analytical Methods
The choice of an analytical method is dictated by the stage of drug development, the matrix being analyzed, and the required sensitivity and throughput. Below is a comparison of an HPLC method for this compound tablets and a UPLC-MS/MS method for a similar GnRH antagonist in plasma.
| Parameter | Stability-Indicating HPLC (this compound Tablets) | UPLC-MS/MS (Relugolix in Rat Plasma) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Matrix | Tablet Dosage Form | Rat Plasma |
| Linearity Range | 0.1–1.0 mg/mL | 0.7–1000 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.7% - 106.1% (Intra-day), 102.9% - 112.1% (Inter-day) |
| Precision (%RSD) | < 2% | ≤ 8.4% (Intra-day), ≤ 11.7% (Inter-day) |
| Sensitivity (LLOQ) | 0.025 mg/mL | 0.7 ng/mL |
| Run Time | ~10 minutes | ~2 minutes |
Experimental Protocols
Stability-Indicating HPLC Method for this compound in Tablets
This method is suitable for routine quality control and stability studies of this compound in its tablet formulation.
Chromatographic Conditions:
-
Column: Information not publicly available.
-
Mobile Phase: Information not publicly available.
-
Flow Rate: Information not publicly available.
-
Detection: UV detector, wavelength not specified.
-
Temperature: Information not publicly available.
Validation Parameters:
-
Linearity: Assessed over six concentration levels from 0.1 to 1.0 mg/mL.
-
Accuracy: Determined by recovery studies at 80%, 100%, and 120% of the label claim.
-
Precision: Repeatability was tested with six replicates of the same concentration. Intermediate precision was assessed over three days.
UPLC-MS/MS Method for Relugolix in Rat Plasma
This method is indicative of the approach for quantifying this compound in biological matrices for pharmacokinetic studies.
Sample Preparation:
-
To 100 µL of rat plasma, add 20 µL of an internal standard (IS) solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Inject the supernatant into the UPLC-MS/MS system.
Chromatographic Conditions:
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1% Formic acid in water
-
Flow Rate: 0.30 mL/min
-
Gradient: 90% B (0-0.5 min), 90%-10% B (0.5-1.0 min), 10% B (1.0-1.4 min), 10%-90% B (1.4-1.5 min), 90% B (1.5-2.0 min)
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Transitions: Specific m/z transitions for Relugolix and the internal standard would be monitored.
Objective Comparison and Conclusion
The stability-indicating HPLC method is a robust and reliable technique for the quality control of this compound in its final tablet formulation. Its primary advantages are its simplicity, cost-effectiveness, and adherence to regulatory guidelines for product release testing. However, its sensitivity and selectivity are generally lower than that of LC-MS/MS methods, making it less suitable for the low concentrations typically found in biological matrices during pharmacokinetic studies.
In contrast, the UPLC-MS/MS method , exemplified by the assay for Relugolix, offers significantly higher sensitivity, selectivity, and throughput. The use of smaller particle size columns in UPLC allows for faster separations and sharper peaks, leading to improved resolution and sensitivity.[2] Tandem mass spectrometry provides a high degree of selectivity by monitoring specific parent-to-daughter ion transitions, minimizing interference from matrix components. These characteristics make UPLC-MS/MS the gold standard for bioanalytical studies, enabling the accurate determination of drug concentrations in complex biological fluids like plasma.
For researchers and drug development professionals, the choice of analytical method is clear-cut based on the application. For formulation analysis and quality control, a validated HPLC method is often sufficient and cost-effective. However, for bioanalytical applications, such as pharmacokinetic and toxicokinetic studies, a highly sensitive and selective method like UPLC-MS/MS is essential for generating reliable data to support regulatory submissions. While a specific UPLC-MS/MS method for this compound is not detailed in publicly available literature, the methodologies developed for other GnRH antagonists provide a strong and relevant framework for its bioanalysis.
References
- 1. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methodology and pharmacokinetic study of elagolix in plasma of rats using a newly developed UPLC-MS/MS assay - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Review of the Safety Profiles of Oral GnRH Antagonists
An Objective Analysis for Researchers and Drug Development Professionals
Oral Gonadotropin-Releasing Hormone (GnRH) antagonists represent a significant advancement in the management of hormone-dependent gynecological disorders such as endometriosis and uterine fibroids.[1][2] This class of drugs, which includes Elagolix, Relugolix, and Linzagolix, offers a non-invasive, dose-dependent, and rapid-acting alternative to injectable GnRH agonists.[3][4][5] By competitively blocking GnRH receptors in the pituitary gland, these antagonists suppress the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in estrogen levels. This mechanism avoids the initial "flare-up" effect seen with agonists, providing a more immediate therapeutic benefit. However, the hypoestrogenic state induced by these agents is associated with a distinct set of adverse events. This guide provides a comparative review of the safety profiles of Elagolix, Relugolix, and this compound, supported by clinical trial data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis
Oral GnRH antagonists exert their therapeutic effect by modulating the hypothalamic-pituitary-gonadal (HPG) axis. In a normal menstrual cycle, the hypothalamus releases GnRH, which stimulates the anterior pituitary to secrete LH and FSH. These gonadotropins, in turn, act on the ovaries to stimulate follicular development and the production of estrogen and progesterone. Oral GnRH antagonists disrupt this cascade by competitively binding to GnRH receptors on the pituitary gonadotroph cells, thereby preventing the release of LH and FSH. This leads to a dose-dependent decrease in ovarian steroid hormone production.
References
Safety Operating Guide
Proper Disposal of Linzagolix: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Linzagolix, ensuring laboratory safety and environmental protection.
This compound, a non-peptide, selective gonadotropin-releasing hormone (GnRH) receptor antagonist, requires careful handling and disposal to minimize environmental impact and ensure workplace safety. While Safety Data Sheets (SDS) for this compound state that it is not classified as a hazardous substance or mixture, standard laboratory practice and regulatory guidance necessitate a cautious approach to the disposal of all pharmaceutical compounds.[1][2] This guide provides detailed procedures for the proper disposal of this compound in a laboratory setting.
Key Disposal Principles
The primary principle for the disposal of any pharmaceutical, including this compound, is to prevent its entry into the environment, particularly waterways.[3] The European Medicines Agency's package leaflet for the this compound-containing product Yselty advises against disposal via wastewater or household waste and recommends consulting a pharmacist for proper disposal methods to protect the environment.[3] For laboratory professionals, this translates to consulting with their institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable local, state, and federal regulations.[1]
Step-by-Step Disposal Procedures
1. Waste Characterization:
The initial step in the proper disposal of any chemical waste is to determine if it is classified as hazardous under the Resource Conservation and Recovery Act (RCRA). According to available SDS, this compound is not a hazardous substance. However, it is the responsibility of the waste generator (the laboratory) to make a final determination. This can be done by:
-
Consulting the Safety Data Sheet (SDS): The SDS for this compound explicitly states it is "Not a hazardous substance or mixture."
-
Reviewing RCRA Lists: Confirm that this compound is not listed on the EPA's P-list or U-list of hazardous wastes.
-
Assessing Hazardous Characteristics: Determine if the waste exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity. Based on available data, this compound does not exhibit these characteristics.
2. Segregation and Collection:
-
Non-Hazardous Pharmaceutical Waste Stream: Once confirmed as non-hazardous, this compound waste should be segregated from general laboratory trash and collected in a designated, clearly labeled container for "Non-Hazardous Pharmaceutical Waste."
-
Container Labeling: The container should be labeled with the name of the waste ("this compound and associated materials"), the date, and the generating laboratory's information.
-
Avoid Mixing: Do not mix this compound waste with hazardous chemical waste, biological waste, or sharps.
3. Disposal Pathway:
-
Consult Institutional EHS: Before proceeding with disposal, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on institutional policies and local regulations.
-
Recommended Disposal Method: For non-hazardous pharmaceutical waste, the preferred disposal method is typically incineration by a licensed waste management contractor. Incineration ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.
-
Landfilling: While some non-hazardous waste may be eligible for landfilling, this is generally not the preferred method for pharmaceuticals due to the potential for leaching into the soil and groundwater.
4. Handling Spills:
In the event of a spill, follow these procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Containment: Prevent the spill from spreading. For liquid spills, use an absorbent material like vermiculite or sand.
-
Cleanup: Carefully collect the spilled material and any contaminated absorbent materials. Place them in a sealed container labeled as "this compound Spill Debris."
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water.
-
Disposal: Dispose of the spill debris as non-hazardous pharmaceutical waste, following the procedures outlined above.
Quantitative Data Summary
While specific quantitative data on the environmental fate and effects of this compound are not extensively available in the public domain, the following table summarizes key physical and chemical properties relevant to its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C22H15F3N2O7S | |
| Molecular Weight | 508.42 g/mol | |
| Hazard Classification | Not a hazardous substance or mixture | |
| Storage | Store at -20°C |
Experimental Protocols
Detailed experimental protocols for the synthesis or analysis of this compound are proprietary to the manufacturer. However, general laboratory procedures for handling non-hazardous solid and liquid chemical waste should be followed as per institutional guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Handling of Linzagolix in a Research Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Linzagolix.
This compound is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] As a potent pharmaceutical compound, adherence to strict safety protocols is essential to minimize exposure risk to laboratory personnel. This guide provides crucial information on the necessary personal protective equipment (PPE), handling procedures, and disposal of this compound in a research environment.
Personal Protective Equipment (PPE)
While a specific Occupational Exposure Limit (OEL) has not been established for this compound, a precautionary approach based on its pharmacological activity warrants robust protective measures.[2] The following table outlines the recommended PPE for handling this compound powder and solutions.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves is recommended. | Nitrile gloves offer good resistance to a variety of chemicals.[3] Double-gloving provides an additional layer of protection against potential contamination. Regularly inspect gloves for any signs of degradation or punctures before and during use.[4] |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes or airborne particles of the compound.[2] |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher) should be used when handling the powder form or when there is a risk of aerosol generation. | Prevents inhalation of the compound, which is a primary route of exposure. |
| Protective Clothing | Impervious clothing, such as a disposable gown or lab coat. | Provides a barrier to prevent skin contact with the compound. |
Experimental Protocols for Safe Handling
Engineering Controls: Always handle this compound in a well-ventilated area. A certified chemical fume hood or a biological safety cabinet is recommended, especially when manipulating the solid form of the compound to minimize inhalation exposure. Ensure that a safety shower and an eye wash station are readily accessible in the event of an emergency.
Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
When preparing solutions, dissolve this compound in a suitable solvent such as acetonitrile or DMSO within a fume hood.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
Spill Management: In the event of a spill, follow these steps:
-
Evacuate non-essential personnel from the area.
-
Ensure you are wearing the appropriate PPE, including double gloves, a respirator, eye protection, and a disposable gown.
-
For liquid spills, absorb the material with an inert absorbent, such as diatomite or universal binders.
-
For solid spills, carefully collect the powder without creating dust.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
-
Collect all contaminated materials, including absorbent pads and used PPE, in a sealed, labeled container for proper disposal.
Donning and Doffing PPE Workflow
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) PPE to ensure maximum protection and prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence for Handling this compound.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be treated as hazardous waste.
Waste Segregation and Collection:
-
Collect all this compound waste in designated, clearly labeled, and sealed containers.
-
Do not mix this compound waste with other laboratory waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal Procedures:
-
Dispose of this compound waste through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.
-
For unused this compound, do not dispose of it down the drain or in the regular trash. It should be sent for incineration or disposed of according to the guidelines for hazardous chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
